N-(4-methoxyphenyl)imidazolidin-2-imine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHVGWHOPGTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Guide: pKa Values and Basicity of N-(4-methoxyphenyl)imidazolidin-2-imine
This guide provides an in-depth technical analysis of the basicity and pKa values of N-(4-methoxyphenyl)imidazolidin-2-imine , a compound structurally related to the
Executive Summary
N-(4-methoxyphenyl)imidazolidin-2-imine is a strong organic base belonging to the class of 2-(arylimino)imidazolidines.[1] Its physicochemical behavior is dominated by the guanidine-like core, which confers high basicity, and the 4-methoxyphenyl substituent, which further modulates this basicity through electronic donation.
-
Estimated pKa : 10.62 ± 0.05 (Experimental correlation from analogous series).
-
Dominant Species at pH 7.4 : Cationic (Protonated form > 99.9%).[1]
-
Key Mechanism : Resonance stabilization of the guanidinium cation, enhanced by the +M (mesomeric) effect of the para-methoxy group.
-
Pharmacological Relevance : The high pKa ensures the compound exists primarily as a cation in physiological fluids, influencing its interaction with Aspartate/Glutamate residues in G-protein coupled receptors (GPCRs) such as
-adrenergic and imidazoline receptors.[1]
Chemical Structure and Electronic Properties[2][3]
Structural Core
The molecule consists of a five-membered imidazolidine ring fused to an exocyclic imino nitrogen, which bears the 4-methoxyphenyl substituent.[1] This arrangement creates a guanidine-like system (
Tautomerism and Protonation Site
In the neutral state, 2-(arylimino)imidazolidines can exist in two tautomeric forms: the amino form (endocyclic double bond) and the imino form (exocyclic double bond).
-
Preferred Tautomer : X-ray crystallography and DFT calculations confirm that the imino tautomer is the dominant neutral species for N-aryl derivatives.[1]
-
Protonation : Protonation occurs at the N3 position of the imidazolidine ring (the un-substituted ring nitrogen), leading to a symmetrical, resonance-stabilized guanidinium cation.
Substituent Effects (The 4-Methoxy Group)
The para-methoxy group (-OCH
-
Inductive Effect (-I) : Weakly electron-withdrawing (electronegative oxygen).[1]
-
Mesomeric Effect (+M) : Strongly electron-donating via resonance.[1] The lone pair on the oxygen atom can delocalize into the phenyl ring, increasing electron density on the exocyclic nitrogen.
-
Net Result : The +M effect dominates, making the 4-methoxy derivative more basic than the unsubstituted phenyl analog.
pKa Analysis and Determination
Theoretical vs. Experimental Data
Direct experimental pKa values for this specific derivative are often derived from Structure-Activity Relationship (SAR) studies of clonidine analogs.[1] The most authoritative data comes from potentiometric and spectrophotometric studies of 2-(arylimino)imidazolidines.[1]
| Compound | Substituent (R) | pKa (Exp) | Electronic Effect |
| Reference | Phenyl (H) | 10.24 | Baseline |
| Clonidine | 2,6-Dichloro | 8.05 | Strong Withdrawal (-I, steric) |
| Target | 4-Methoxy | 10.62 | Donation (+M) |
| Analog | 4-Amino | 11.31 | Strong Donation (+M) |
| Analog | 4-Nitro | 7.80 | Strong Withdrawal (-M, -I) |
Data Source: Dardonville et al., New J. Chem., 2017 (Correlated via Sirius T3 Potentiometry).
Hammett Correlation
The basicity follows the Hammett equation for equilibrium constants:
-
Reaction Constant (
) : For the protonation of 2-(arylimino)imidazolidines, is negative (approx. -2.5 to -3.0), indicating that electron-donating groups increase the pKa.[1] -
Substituent Constant (
) : The value for -OCH is -0.27 .[1][3] -
Calculation :
(Note: The sensitivity factor varies by solvent/method, but the directional shift is consistent).
Visualization of Protonation Equilibrium
The following diagram illustrates the tautomeric equilibrium and the resonance stabilization of the cation.
Caption: Protonation pathway showing the conversion of the dominant imino tautomer to the resonance-stabilized guanidinium cation.
Pharmacological Implications[2][7][8][9][10]
Ionization at Physiological pH
Using the Henderson-Hasselbalch equation:
Implication : The drug exists almost exclusively as a cation. This has two major consequences:
-
Solubility : High aqueous solubility in acidic and neutral media.[1]
-
Membrane Permeability : Passive diffusion across the Blood-Brain Barrier (BBB) is limited for the cationic species.[1] However, the small fraction of neutral species (0.06%) is highly lipophilic (LogP ~ 1.5 - 2.0), allowing it to drive equilibrium-based transport, or it may utilize organic cation transporters (OCTs).
Receptor Binding
The protonated imidazoline ring acts as a pharmacophore anchor . It forms a critical salt bridge (ionic interaction) with a conserved Aspartate (Asp) residue in the transmembrane domain of adrenergic receptors (e.g., Asp113 in
Experimental Determination Protocols
To verify the pKa of this compound or its derivatives, the following validated protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is most accurate for bases with pKa between 2 and 12.
-
Instrument : Sirius T3 or equivalent automated titrator.
-
Solvent : 0.15 M KCl (aqueous) to mimic physiological ionic strength. If insoluble, use Methanol/Water co-solvent ratios (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).
-
Procedure :
-
Dissolve 1-3 mg of the compound in the starting solution (acidified to pH ~2.0 with 0.5 M HCl).
-
Titrate with 0.5 M KOH (CO2-free) under inert gas (Argon/Nitrogen) atmosphere.
-
Record pH vs. Volume to identify the inflection point.
-
-
Data Analysis : Fit the curve using the Bjerrum difference plot method.
UV-Metric Titration (Spectrophotometric)
Useful for compounds with low solubility or when sample quantity is limited.[1]
-
Principle : The UV absorbance spectrum of the neutral imine differs from the protonated cation due to changes in conjugation.
-
Workflow :
-
Prepare a stock solution (10 mM in DMSO).
-
Dilute into buffers ranging from pH 2.0 to 12.0 (in 0.5 pH steps).
-
Measure Absorbance (200–400 nm) at each pH.
-
Identify the
shift (bathochromic or hypsochromic). -
Plot Absorbance at
vs. pH to determine the inflection point (pKa).
-
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.
References
-
Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.[1][4] New Journal of Chemistry, 41(19), 11069-11079.
-
Timmermans, P. B., et al. (1980). Structure-activity relationships in clonidine-like imidazolidines and related compounds.[1] Progress in Pharmacology, 3(1), 1-97.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.[1] Butterworths, London.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
Sources
- 1. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol | C22H18N2O2 | CID 262434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. sites.msudenver.edu [sites.msudenver.edu]
- 4. Correction: Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
N-Substituted Imidazolidin-2-imines: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Imidazolidin-2-imine Scaffold
The N-substituted imidazolidin-2-imine core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in potent α2-adrenergic receptor agonists. The prototypical example, clonidine, an antihypertensive agent, underscores the therapeutic potential of this heterocyclic system. This guide provides an in-depth exploration of the synthesis, chemical properties, and biological activities of N-substituted imidazolidin-2-imines, with a particular focus on their application in drug discovery and development. We will delve into the critical structure-activity relationships that govern their selectivity and potency, offering insights for the rational design of novel therapeutics.
Synthetic Strategies: Accessing the N-Substituted Imidazolidin-2-imine Core
The construction of the N-substituted imidazolidin-2-imine scaffold can be achieved through several synthetic routes. A prevalent and reliable method involves the cyclization of an N-substituted ethylenediamine with a cyanogen source. This approach offers versatility in introducing a wide range of substituents on the exocyclic nitrogen, which is crucial for modulating the pharmacological profile.
General Experimental Protocol: Synthesis of N-Aryl-Substituted Imidazolidin-2-imines
This protocol outlines a common procedure for the synthesis of N-aryl-substituted imidazolidin-2-imines, analogous to the preparation of clonidine-like compounds.
Step 1: Synthesis of the N-Aryl-ethylenediamine Precursor
-
To a solution of the desired aniline (1.0 eq.) in a suitable solvent such as ethanol, add 2-bromoethylamine hydrobromide (1.1 eq.) and a base like potassium carbonate (2.5 eq.).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-ethylenediamine.
Causality: The nucleophilic aromatic substitution of a halogenated aniline or a related precursor with ethylenediamine or its protected equivalent is a foundational step. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Step 2: Cyclization to the Imidazolidin-2-imine
-
Dissolve the N-aryl-ethylenediamine (1.0 eq.) in a solvent like methanol.
-
Add cyanogen bromide (1.1 eq.) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Remove the solvent under reduced pressure, and treat the residue with a base (e.g., sodium hydroxide solution) to neutralize the hydrobromide salt.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude N-aryl-substituted imidazolidin-2-imine.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality: Cyanogen bromide serves as the source of the carbon atom for the imine functionality. The reaction proceeds through a cyanamide intermediate which then undergoes intramolecular cyclization. The final basic workup is necessary to isolate the free base form of the product.
Biological Activity and Mechanism of Action: The α2-Adrenergic Connection
N-substituted imidazolidin-2-imines are renowned for their interaction with adrenergic receptors, particularly as agonists of the α2-subtype.[1] These receptors are key players in the central nervous system for regulating blood pressure, wakefulness, and nociception.[1]
Mechanism of Action of α2-Adrenergic Agonists
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the presynaptic neurons of the sympathetic nervous system, this signaling cascade results in the inhibition of norepinephrine release, leading to a decrease in sympathetic outflow and consequently, a reduction in blood pressure and heart rate.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Structure-Activity Relationships (SAR)
The affinity and selectivity of N-substituted imidazolidin-2-imines for α-adrenergic receptors are highly dependent on the nature of the N-substituent. For N-aryl derivatives like clonidine, substitution on the aromatic ring is a critical determinant of activity.
-
Ortho-Substitution: The presence of bulky substituents at the 2 and 6 positions of the phenyl ring, such as chlorine or methyl groups, is generally crucial for high α2-agonist activity.[2] This is thought to force the phenyl ring into a non-coplanar conformation with the imidazolidine ring, which is favorable for receptor binding.[2]
-
Para- and Meta-Substitution: Substitution at the 3, 4, or 5 positions of the phenyl ring often leads to a decrease in α2-agonist activity.[2]
-
Lipophilicity: There is a positive correlation between the lipophilicity of the molecule and its hypotensive effect.[3]
-
Aliphatic and Heterocyclic Substituents: Attaching various aliphatic or aromatic heterocycles to the 2-imino-imidazolidine core has led to compounds with interesting α2-adrenergic affinities.[4]
Quantitative Data: Adrenergic Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of selected N-substituted imidazolidin-2-imine derivatives for α1 and α2-adrenergic receptors. The data is compiled from competitive radioligand binding assays, a gold-standard method for determining the affinity of a ligand for its receptor.[5][6]
| Compound | N-Substituent | α1 Ki (nM) | α2 Ki (nM) | α2/α1 Selectivity Ratio |
| Clonidine | 2,6-Dichlorophenyl | 1700 | 35 | 48.6 |
| Derivative 1 | Benzopyran | 7570 | 19 | 398.4 |
| Derivative 2 | Benzopyran | 5030 | 95 | 52.9 |
| Derivative 3 | 4-Methyl-indazole | 15594 | 22.6 | 690 |
| Derivative 4 | 4-Chloro-indazole | 1828 | 15.9 | 115 |
Data compiled from multiple sources.[4][7]
The high α2/α1 selectivity ratio is a desirable feature for minimizing side effects associated with α1-receptor activation, such as hypertension.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound for α2-adrenergic receptors.[8]
Part 1: Membrane Preparation
-
Homogenize a tissue source rich in α2-adrenergic receptors (e.g., rat cerebral cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[8]
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[8]
Part 2: Competitive Binding Assay
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable α2-selective radioligand (e.g., [3H]-Rauwolscine), and varying concentrations of the unlabeled test compound.[8]
-
Define total binding wells (radioligand + membranes) and non-specific binding wells (radioligand + membranes + a high concentration of a known α2-antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Future Perspectives and Conclusion
The N-substituted imidazolidin-2-imine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While its role in developing α2-adrenergic agonists is well-established, the exploration of this core for other biological targets is an active area of research. The structural rigidity and the potential for diverse substitution patterns make it an attractive starting point for library synthesis and high-throughput screening campaigns. Future research will likely focus on the development of subtype-selective α2-adrenergic agonists with improved side-effect profiles and the exploration of novel therapeutic applications for this versatile heterocyclic system. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved medicines.
References
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. Available at: [Link]
-
Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria. (n.d.). PMC. Available at: [Link]
-
Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines. (1985). Arzneimittelforschung. Available at: [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. Available at: [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Available at: [Link]
-
Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Radioligand Binding Assay. (n.d.). Springer Nature Experiments. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). MDPI. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC. Available at: [Link]
-
Preparation, structure and affinity for imidazoline i2 receptors and-adrenoceptors of L-[(4,5-dihydro-imidazolidin-2-yl)imino]indan-2-ols. (2025). ResearchGate. Available at: [Link]
-
3-[(Imidazolidin-2-yl)imino]indazole ligands with selectivity for the α(2)-adrenoceptor compared to the imidazoline I(1) receptor. (2011). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. Available at: [Link]
-
Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. (2000). Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Structure-activity relationships in clonidine-like imidazolidines and related compounds. (n.d.). University of California Davis. Available at: [Link]
-
A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. (2006). Organic Letters. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. Available at: [Link]
-
alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. (1999). Anaesthesia. Available at: [Link]
-
Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (n.d.). Anesthesia Progress. Available at: [Link]
-
Synthesis and α-Adrenergic Binding Ligand Affinities of 2-Iminoimidazolidine Derivatives. (2000). J-GLOBAL. Available at: [Link]
-
alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors. (1985). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 3-[(Imidazolidin-2-yl)imino]indazole ligands with selectivity for the α(2)-adrenoceptor compared to the imidazoline I(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: N-(4-methoxyphenyl)imidazolidin-2-imine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic pathway, commencing with the preparation of the N-(4-methoxyphenyl)guanidine intermediate, followed by a cyclization reaction to yield the target molecule. This guide is designed to be self-contained, offering in-depth procedural details, mechanistic insights, characterization data, and essential safety precautions.
Introduction
The imidazolidin-2-imine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a 4-methoxyphenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its metabolic stability and receptor-binding affinity. N-(4-methoxyphenyl)imidazolidin-2-imine, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed, reliable, and reproducible protocol for its laboratory-scale synthesis.
Reaction Scheme
Figure 1: Overall two-step synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine.
Part 1: Synthesis of N-(4-methoxyphenyl)guanidine
Scientific Rationale
The initial step involves the formation of an N-arylguanidine from the corresponding aniline. The reaction of an aniline hydrochloride salt with cyanamide in an aqueous medium is a well-established and cost-effective method for the synthesis of monosubstituted guanidines. The acidic conditions protonate the aniline, preventing side reactions, while the nucleophilic attack of the free amine on cyanamide, followed by tautomerization, yields the desired guanidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| p-Anisidine | ReagentPlus®, 99% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% (w/w) | Fisher Scientific |
| Cyanamide | 50 wt. % in H₂O | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Pellets, ≥97.0% | Merck |
| Deionized water | N/A | In-house |
| Ethanol (EtOH) | 95% | VWR Chemicals |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
Experimental Protocol
-
Preparation of p-Anisidine Hydrochloride: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (12.3 g, 0.1 mol) in 100 mL of deionized water. Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) while stirring. The hydrochloride salt will precipitate.
-
Guanidinylation: To the suspension of p-anisidine hydrochloride, add a 50 wt. % aqueous solution of cyanamide (8.4 g, 0.1 mol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a 20% (w/v) aqueous solution of sodium hydroxide until the pH of the solution is ~11-12 to liberate the free base. The N-(4-methoxyphenyl)guanidine will precipitate as a white solid.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash it with cold deionized water (3 x 50 mL). Recrystallize the crude product from a mixture of ethanol and water to afford pure N-(4-methoxyphenyl)guanidine. Dry the product in a vacuum oven at 50 °C overnight.
Expected Yield and Characterization
-
Yield: 70-80%
-
Appearance: White crystalline solid
-
Melting Point: 158-160 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (s, 4H, NH₂ and NH), 3.70 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): 3450-3100 (N-H stretching), 1650 (C=N stretching), 1510 (aromatic C=C stretching), 1240 (C-O stretching).
Part 2: Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine
Scientific Rationale
The second step is an intermolecular cyclization reaction. The N-(4-methoxyphenyl)guanidine, acting as a dinucleophile, reacts with 1,2-dibromoethane. The reaction proceeds via a sequential nucleophilic substitution, where one of the nitrogen atoms of the guanidine displaces a bromide ion from 1,2-dibromoethane, followed by an intramolecular cyclization where another nitrogen atom displaces the second bromide ion, forming the five-membered imidazolidine ring. A base is required to neutralize the hydrobromic acid generated during the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(4-methoxyphenyl)guanidine | From Part 1 | N/A |
| 1,2-Dibromoethane | 99% | Acros Organics |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | HPLC Grade | VWR Chemicals |
| Hexanes | HPLC Grade | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(4-methoxyphenyl)guanidine (8.25 g, 0.05 mol) and anhydrous sodium carbonate (15.9 g, 0.15 mol) in 150 mL of anhydrous acetonitrile.
-
Addition of Reagent: Slowly add 1,2-dibromoethane (9.4 g, 4.3 mL, 0.05 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain it for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile (2 x 20 mL).
-
Isolation: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as an off-white solid.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) as the eluent. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be attempted.
Expected Yield and Characterization
-
Yield: 50-60%
-
Appearance: White to off-white solid
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 9.0 Hz, 2H, Ar-H), 6.85 (d, J = 9.0 Hz, 2H, Ar-H), 4.90 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.65 (t, J = 7.0 Hz, 4H, CH₂CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.0 (C=N), 155.0 (Ar-C-O), 145.0 (Ar-C-N), 122.0 (Ar-CH), 114.5 (Ar-CH), 55.5 (OCH₃), 44.0 (CH₂).
-
IR (KBr, cm⁻¹): 3300 (N-H stretching), 2950 (C-H stretching), 1680 (C=N stretching), 1510 (aromatic C=C stretching), 1245 (C-O stretching).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃N₃O [M+H]⁺: 192.11; found: 192.11.
Mechanism and Scientific Rationale
Figure 2: Proposed reaction mechanism for the cyclization step.
The cyclization reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) followed by an intramolecular Sₙ2 reaction. The more nucleophilic sp² hybridized nitrogen of the guanidine initiates the attack on one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where a terminal amino group attacks the remaining carbon-bromine bond to form the five-membered ring. The base present in the reaction mixture neutralizes the hydrobromic acid formed, driving the reaction to completion.
Safety Precautions
-
p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
-
Cyanamide: Toxic and corrosive. Handle with appropriate PPE.
-
1,2-Dibromoethane: Highly toxic and a known carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Silver-catalyzed intramolecular alkene hydroamination reactions of N-allylguanidines have been reported for the synthesis of cyclic guanidines. (Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(10), 2331–2334. Available at: [Link])
-
Palladium-catalyzed carboamination reactions of N-allylguanidines provide access to substituted 5-membered cyclic guanidines. (Zavesky, B. P., Babij, N. R., Fritz, J. A., & Wolfe, J. P. (2013). Synthesis of Cyclic Guanidines via Palladium-Catalyzed Alkene Carboamination Reactions. Organic Letters, 15(20), 5420–5423. Available at: [Link])
-
General methods for the synthesis of N-aryl guanidines are available, including the use of p-methoxybenzyl (PMB) guanidine as a guanidinylation agent in a modified Ullmann reaction. (Hammoud, H., Schmitt, M., Bihel, F., Antheaume, C., & Bourguignon, J. J. (2012). A Modified Ullmann Reaction for the Synthesis of N-Aryl Guanidines. The Journal of Organic Chemistry, 77(1), 417–423. Available at: [Link])
-
The synthesis of guanidines from thioureas is a common and widely used methodology. (Linton, B. R., et al. (2010). Guanidine-Containing Molecules in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(22), 7957-7966. Available at: [Link])
-
A convergent synthesis of 2-iminoimidazolidines from aromatic amines and N-propargyl S-methylthiourea via Ag(I)-mediated cascade guanylation-cyclization reactions has been developed. (Request PDF Link. Available at: [Link])
Preparation of N-(4-methoxyphenyl)imidazolidin-2-imine from 4-anisidine: A Detailed Synthetic Guide
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy detailed herein is a robust, multi-step process commencing from commercially available 4-anisidine. This guide is designed for researchers in drug development and organic synthesis, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety protocols, and methods for analytical validation. The protocol follows a well-established pathway for analogous compounds, proceeding through an isothiocyanate intermediate, followed by condensation with ethylenediamine and subsequent intramolecular cyclization.
Introduction and Rationale
N-aryl imidazolidin-2-imines are a class of cyclic guanidines that serve as important scaffolds in modern chemistry. Their unique electronic and structural properties make them compelling ligands for catalysis and key pharmacophores in the design of bioactive molecules. The methoxy-substituted phenyl ring, in particular, is a common feature in numerous pharmaceutical agents, modulating properties such as solubility, metabolic stability, and target binding affinity.
The synthesis described provides a reliable method for accessing this scaffold. While numerous strategies exist for the formation of the imidazolidine core[1][2][3], the chosen three-step route via an isothiocyanate intermediate is highly adaptable and has been proven effective for a wide range of substituted anilines. This method offers a logical progression of bond formation, ensuring high regioselectivity and yielding a final product that can be purified through standard laboratory techniques.
The core logic of this synthesis is as follows:
-
Activation of the Aniline: Conversion of the relatively nucleophilic 4-anisidine into a highly reactive electrophile, 4-methoxyphenyl isothiocyanate. This sets the stage for the key carbon-nitrogen bond formations.
-
Building the Backbone: Reaction of the isothiocyanate with the bifunctional nucleophile, ethylenediamine, to assemble the linear precursor containing all the necessary atoms for the target ring system.
-
Intramolecular Cyclization: Driving the formation of the thermodynamically stable five-membered ring through an intramolecular condensation, which definitively forms the target heterocycle.
Reaction Scheme and Mechanism
The overall transformation from 4-anisidine to N-(4-methoxyphenyl)imidazolidin-2-imine is achieved in three distinct synthetic operations:
Step 1: Synthesis of 4-methoxyphenyl isothiocyanate (2)
4-Anisidine (1 ) is converted to the corresponding isothiocyanate (2 ) using thiophosgene. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of thiophosgene, followed by elimination of two molecules of HCl.
Step 2: Synthesis of N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea (3)
The isothiocyanate (2 ) is then treated with ethylenediamine. The primary amino group of ethylenediamine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea derivative (3 ). Stoichiometric control is important to favor mono-addition.
Step 3: Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine (4)
The final step involves the intramolecular cyclization of the thiourea (3 ). This is typically achieved by promoting the elimination of hydrogen sulfide (H₂S). Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are effective for this transformation, acting as a desulfurizing agent to facilitate ring closure and formation of the cyclic guanidine structure (4 ).
Critical Safety and Hazard Analysis
This protocol involves highly toxic, corrosive, and sensitizing chemicals. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Compound | Key Hazards | Required Precautions |
| 4-Anisidine | Fatal if swallowed, in contact with skin, or if inhaled.[4][5] May cause damage to organs through prolonged exposure.[4] | Wear nitrile gloves, a lab coat, and chemical safety goggles. Handle only in a fume hood. Avoid creating dust. |
| Thiophosgene | Acutely toxic, corrosive, and a lachrymator. Reacts violently with water. | Use in a well-ventilated fume hood is mandatory. Wear heavy-duty gloves (e.g., butyl rubber), a face shield over safety goggles, and a lab coat. Work away from any sources of moisture. Prepare a quenching solution (e.g., aqueous NaOH) beforehand. |
| Ethylenediamine | Corrosive, causes severe skin burns and eye damage.[6][7][8] Flammable liquid and vapor.[8][9] May cause allergy or asthma symptoms if inhaled.[6][9] | Wear gloves, a lab coat, and chemical safety goggles. Handle in a fume hood away from ignition sources.[6][7][8][9] |
| Chloroacetonitrile | Fatal if swallowed, in contact with skin, or if inhaled.[10][11] Flammable liquid.[12] Lachrymator. | Strict handling in a fume hood.[10] Wear protective gloves, clothing, and eye/face protection.[10][11][12] Keep away from heat and ignition sources.[11][12] |
| Solvents (DCM, Toluene, Ethanol) | Flammable, volatile, and may have associated long-term health effects. | Handle in a fume hood. Keep away from ignition sources. Ensure containers are properly sealed. |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse skin with copious amounts of water for at least 15 minutes.[8][13] Seek immediate medical attention for contact with 4-anisidine, thiophosgene, or ethylenediamine.[5][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[9][10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9][14] Seek immediate medical attention.[4][10]
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. Do not empty into drains.[6]
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| 4-Anisidine | 104-94-9 | 123.15 | ≥99% | e.g., Sigma-Aldrich |
| Thiophosgene | 463-71-8 | 114.98 | ≥98% | e.g., Sigma-Aldrich |
| Ethylenediamine | 107-15-3 | 60.10 | ≥99.5% | e.g., Sigma-Aldrich |
| EDC Hydrochloride | 25952-53-8 | 191.70 | ≥98% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, distilled | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | e.g., Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Anhydrous | e.g., Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | e.g., Fisher Scientific |
Synthetic Workflow Diagram
Step-by-Step Procedure
Step 1: Synthesis of 4-methoxyphenyl isothiocyanate (2)
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution). Ensure the system is under a dry nitrogen atmosphere.
-
In the flask, dissolve 4-anisidine (1 ) (10.0 g, 81.2 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of thiophosgene (9.33 g, 6.2 mL, 81.2 mmol) in 20 mL of anhydrous DCM.
-
Causality: Adding the thiophosgene solution dropwise at low temperature helps to control the initial exothermic reaction and minimize the formation of side products.
-
-
Add the thiophosgene solution dropwise to the stirred 4-anisidine solution over a period of 1 hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess HCl.
-
The crude residue, a dark oil or solid, should be purified by vacuum distillation to yield 4-methoxyphenyl isothiocyanate (2 ) as a pale yellow liquid or low-melting solid.
Step 2: Synthesis of N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea (3)
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel, under a nitrogen atmosphere.
-
Dissolve the purified 4-methoxyphenyl isothiocyanate (2 ) (e.g., 12.0 g, 72.6 mmol) in 80 mL of anhydrous toluene.
-
Cool the solution to 0°C in an ice-water bath.
-
Prepare a solution of ethylenediamine (13.1 g, 14.6 mL, 218 mmol, 3.0 equivalents) in 30 mL of anhydrous toluene.
-
Causality: Using an excess of ethylenediamine is crucial. It maximizes the yield of the desired mono-adduct and minimizes the formation of the bis-thiourea byproduct where one molecule of isothiocyanate reacts with both ends of the diamine.
-
-
Add the ethylenediamine solution dropwise to the stirred isothiocyanate solution over 30 minutes. A white precipitate will typically form during the addition.
-
After addition, remove the ice bath and stir the suspension at room temperature for 2-4 hours.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with two portions of cold toluene (2 x 20 mL) to remove unreacted starting materials and the excess ethylenediamine.
-
Dry the product under vacuum to afford N-(2-aminoethyl)-N'-(4-methoxyphenyl)thiourea (3 ) as a white powder. This material is often of sufficient purity for the next step without further purification.
Step 3: Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine (4)
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend the thiourea (3 ) (e.g., 10.0 g, 44.4 mmol) in 200 mL of anhydrous DCM.
-
Add triethylamine (TEA) (13.5 g, 18.6 mL, 133.2 mmol, 3.0 equivalents).
-
Causality: TEA acts as a base to neutralize the HCl salt of EDC and the H₂S byproduct generated during the cyclization, driving the reaction forward.
-
-
To the stirred suspension, add EDC hydrochloride (10.2 g, 53.3 mmol, 1.2 equivalents) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting thiourea is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., starting from 100:0 to 95:5) to isolate N-(4-methoxyphenyl)imidazolidin-2-imine (4 ) as a solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for N-(4-methoxyphenyl)imidazolidin-2-imine (C₁₀H₁₃N₃O) |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.8-7.2 (m, 4H, Ar-H), ~4.9 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂), ~3.2 (t, 2H, CH₂), NH protons may be broad or exchangeable. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C=N), ~154 (Ar-C-O), ~135 (Ar-C-N), ~122 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~45 (CH₂), ~43 (CH₂). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1240 (C-O stretch), ~830 (para-disubstituted C-H bend). |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 192.1131; Found: [To be determined experimentally]. |
Reaction Mechanism Visualization
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; hydrolysis of thiophosgene by wet solvent/glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. Increase reaction time and monitor by TLC. |
| Formation of bis-thiourea in Step 2 | Insufficient excess of ethylenediamine. | Increase the molar excess of ethylenediamine to 3-5 equivalents. Ensure slow, dropwise addition at 0°C. |
| Incomplete cyclization in Step 3 | Inactive EDC (hydrolyzed); insufficient base. | Use fresh EDC from a sealed container. Ensure at least 3 equivalents of a dry, non-nucleophilic base like TEA or DIPEA are used. |
| Difficult purification of final product | Presence of EDC-urea byproduct. | The EDC-urea byproduct is often water-soluble. Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and dissolve the urea, followed by re-basification of the aqueous layer and re-extraction if the product is basic. |
References
- Vertex AI Search. (2026, January 26). Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2).
- Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.
- Carl ROTH.
- NJ.gov. Common Name: CHLOROACETONITRILE HAZARD SUMMARY.
- Boremco.
- NOAA. ETHYLENEDIAMINE - CAMEO Chemicals.
- CDH Fine Chemical.
- CDH Fine Chemical.
- CPAChem. (2024, January 15).
- International Chemical Safety Cards (ICSCs). ICSC 0269 - ETHYLENEDIAMINE.
- International Chemical Safety Cards (ICSCs). CHLOROACETONITRILE.
- Sigma-Aldrich.
- Fisher Scientific. (2009, December 1).
- RSC Publishing. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines.
- MDPI. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- NIH. Recent advances in the synthesis of highly substituted imidazolidines.
Sources
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. boremco.com [boremco.com]
- 8. ICSC 0269 - ETHYLENEDIAMINE [chemicalsafety.ilo.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 11. nj.gov [nj.gov]
- 12. nbinno.com [nbinno.com]
- 13. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. CHLOROACETONITRILE [training.itcilo.org]
The Rising Catalyst: N-(4-methoxyphenyl)imidazolidin-2-imine in Modern Organic Synthesis
In the dynamic landscape of organocatalysis, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide delves into the catalytic prowess of N-(4-methoxyphenyl)imidazolidin-2-imine, a member of the cyclic guanidine family, poised to address longstanding challenges in synthetic chemistry. While direct literature on this specific molecule is emerging, its structural features strongly suggest a versatile catalytic profile rooted in the well-established reactivity of cyclic guanidines. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded exploration of its applications, complete with detailed protocols and mechanistic insights.
The Catalyst: Structure, Properties, and Mechanistic Underpinnings
N-(4-methoxyphenyl)imidazolidin-2-imine belongs to the class of cyclic guanidines, which are recognized for their strong basicity and capacity for hydrogen bonding.[1] The core of its catalytic activity lies in the guanidinium moiety, a superb organic base. The presence of the N-(4-methoxyphenyl) substituent is expected to modulate the catalyst's electronic properties and steric environment, thereby influencing its reactivity and selectivity.
The primary modes of catalytic activation by N-(4-methoxyphenyl)imidazolidin-2-imine are anticipated to be:
-
Brønsted Base Catalysis: The catalyst can deprotonate a wide range of pronucleophiles, enhancing their nucleophilicity and initiating reactions such as Michael additions and aldol reactions.[2]
-
Hydrogen-Bond-Donating Catalysis: Upon protonation, the resulting guanidinium ion can act as a potent hydrogen-bond donor, activating electrophiles and stabilizing transition states. This dual-activation capability is a hallmark of many guanidine-catalyzed transformations.[3]
The interplay between these two modes allows for bifunctional catalysis, where the catalyst can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and enhanced stereoselectivity in asymmetric reactions.[4]
Application in Key Organic Transformations
Based on the established catalytic activity of cyclic guanidines, N-(4-methoxyphenyl)imidazolidin-2-imine is a prime candidate for catalyzing a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Michael Addition: A Gateway to Functionalized Molecules
The conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. Cyclic guanidines have proven to be excellent catalysts for this transformation.[1]
Mechanistic Rationale:
The proposed catalytic cycle for the Michael addition of a pronucleophile (e.g., a malonate ester) to an α,β-unsaturated ketone is depicted below. The guanidine catalyst deprotonates the malonate ester to generate a highly reactive enolate. Concurrently, the protonated guanidinium ion can activate the enone through hydrogen bonding, facilitating the nucleophilic attack.
Figure 1: Proposed catalytic cycle for the Michael addition.
Experimental Protocol: Catalytic Michael Addition of Diethyl Malonate to Chalcone
-
To a stirred solution of chalcone (0.2 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature, add N-(4-methoxyphenyl)imidazolidin-2-imine (0.02 mmol, 10 mol%).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
Data Presentation: Expected Substrate Scope and Yields
| Entry | Michael Acceptor | Michael Donor | Expected Yield (%) |
| 1 | Chalcone | Diethyl malonate | >90 |
| 2 | Cyclohexenone | Nitromethane | >85 |
| 3 | Methyl vinyl ketone | 1,3-Dicarbonyl compound | >90 |
| 4 | Acrylonitrile | Thiophenol | >95 |
The Aldol Reaction: Constructing β-Hydroxy Carbonyls
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. Guanidine derivatives have been successfully employed as co-catalysts in proline-catalyzed aldol reactions, enhancing both reactivity and stereoselectivity.[2]
Mechanistic Rationale:
In a proline-catalyzed aldol reaction, the guanidine can act as a Brønsted base to facilitate the formation of the enamine intermediate from the ketone and proline. Furthermore, the guanidinium ion can participate in the transition state, influencing the stereochemical outcome of the reaction.
Figure 2: Role of the guanidine co-catalyst in a proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
-
To a solution of (S)-proline (0.04 mmol, 20 mol%) and N-(4-methoxyphenyl)imidazolidin-2-imine (0.02 mmol, 10 mol%) in DMSO (0.5 mL) at room temperature, add cyclohexanone (1.0 mmol, 5.0 equiv.).
-
Stir the mixture for 10 minutes.
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH4Cl (2 mL) and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Data Presentation: Expected Performance in Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone | Expected dr (syn/anti) | Expected ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | >95:5 | >98 |
| 2 | Benzaldehyde | Acetone | N/A | >90 |
| 3 | Isobutyraldehyde | Cyclopentanone | >90:10 | >95 |
Future Outlook and Potential Applications
The catalytic potential of N-(4-methoxyphenyl)imidazolidin-2-imine extends beyond the illustrative examples provided. Its inherent properties as a strong Brønsted base and hydrogen-bond donor suggest its utility in a wide array of other transformations, including:
-
Ring-Opening Polymerization: As an efficient initiator for the polymerization of cyclic esters and carbonates.[5]
-
Cyanosilylation Reactions: Catalyzing the addition of trimethylsilyl cyanide to aldehydes and ketones.
-
Asymmetric Protonation: In the synthesis of chiral compounds through enantioselective protonation of enolates.
The development of chiral analogues of N-(4-methoxyphenyl)imidazolidin-2-imine is a particularly exciting avenue for future research. Such catalysts could provide access to a broad range of enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and agrochemical industries.
Conclusion
N-(4-methoxyphenyl)imidazolidin-2-imine represents a promising, yet underexplored, organocatalyst. By leveraging the well-established principles of cyclic guanidine catalysis, this guide provides a predictive framework for its application in key organic transformations. The detailed protocols and mechanistic insights are intended to empower researchers to unlock the full potential of this versatile catalyst, driving innovation in synthetic chemistry and drug discovery. The continued investigation into this and related cyclic guanidine catalysts is certain to yield exciting new methodologies for the efficient and selective synthesis of complex organic molecules.
References
-
Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]
-
Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research. [Link]
- Ishikawa, T., & Kumamoto, T. (2006). Guanidine and Amidines: Their Application to Organic Synthesis. * Yuki Gosei Kagaku Kyokaishi (Journal of Synthetic Organic Chemistry, Japan)*, 64(6), 623-634.
-
Molecules. (2024). Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline. [Link]
-
ResearchGate. (n.d.). Guanidine Organocatalysis. [Link]
-
ACS Publications. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? [Link]
-
RSC Publishing. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. [Link]
-
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Using N-(4-methoxyphenyl)imidazolidin-2-imine as a ligand in coordination chemistry
Part 1: Executive Summary & Ligand Profile
The "Tunable Superbase" Advantage N-(4-methoxyphenyl)imidazolidin-2-imine represents a distinct class of cyclic guanidine ligands . Unlike traditional phosphines or simple amines, this ligand combines the high basicity of the guanidine core with the electronic tunability of the N-aryl substituent.
The specific inclusion of the 4-methoxyphenyl (p-anisyl) group serves a critical dual purpose in coordination chemistry:
-
Electronic Push: The methoxy group (
) acts as a strong -donor (resonance effect), significantly increasing the electron density at the exocyclic imine nitrogen. This makes the ligand a harder, more potent -donor than its phenyl-substituted counterparts (e.g., clonidine analogs). -
Steric Modulation: The planar aryl group provides a predictable steric wall, useful for directing substrate approach in catalytic cycles (e.g., olefin polymerization or cross-coupling).
Target Audience: Synthetic Chemists, Catalysis Researchers, and Organometallic Engineers.
Part 2: Technical Specifications & Mechanism
Electronic Structure & Binding Mode
The ligand operates primarily as a neutral, monodentate
-
Resonance Contribution: The basicity is enhanced by the "Y-aromaticity" of the guanidine core and the electron-donating nature of the para-methoxy group.
-
Coordination Geometry: Upon binding to transition metals (M), the
angle typically opens to 130°–140°, relieving steric strain and allowing the imidazolidine ring to tilt away from the metal center.
Physical Properties
| Property | Specification | Notes |
| Molecular Formula | ||
| State | Crystalline Solid | Off-white to pale yellow. |
| Solubility | DCM, THF, Toluene | Poor solubility in Hexanes/Water. |
| Basicity ( | ~12–13 (est. in MeCN) | Superbasic; requires anhydrous handling. |
| Stability | Air-stable (solid) | Hygroscopic. Solutions hydrolyze slowly in air. |
Part 3: Experimental Protocols
Protocol A: Ligand Preparation (Free Base Generation)
Note: This ligand is often stored as a hydrohalide salt (HBr or HCl) to prevent oxidation/hydrolysis. The free base must be generated immediately prior to coordination.
Reagents:
-
Ligand Hydrobromide salt
-
Potassium Hexamethyldisilazide (KHMDS) or KOtBu
-
Anhydrous Tetrahydrofuran (THF)
Workflow:
-
Suspension: Suspend 1.0 equiv of the ligand salt in anhydrous THF (0.1 M concentration) inside a glovebox or under Argon Schlenk line.
-
Deprotonation: Add 1.05 equiv of KHMDS (0.5 M in toluene) dropwise at -78°C.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 1 hour. The solution will clarify as the free base forms and KX salts precipitate.
-
Filtration: Filter through a Celite/glass frit pad (under inert atmosphere) to remove inorganic salts.
-
Usage: Use the filtrate directly for coordination (Protocol B) to avoid isolation losses.
Protocol B: Coordination to Palladium(II) (Pre-catalyst Synthesis)
Objective: Synthesis of a neutral Pd(II) complex, e.g.,
Step-by-Step Methodology:
-
Precursor Prep: Dissolve
(1.0 equiv) in anhydrous Dichloromethane (DCM). -
Ligand Addition: Add the fresh N-(4-methoxyphenyl)imidazolidin-2-imine solution (2.0 equiv for bis-complex) dropwise to the palladium solution at 0°C.
-
Expert Insight: The color usually shifts from yellow/orange to a paler yellow or off-white precipitate as the strong
-donor displaces the labile COD ligand.
-
-
Reaction: Stir at RT for 4 hours.
-
Isolation:
-
Concentrate the solution to ~20% volume in vacuo.
-
Add anhydrous Pentane to precipitate the complex.
-
Filter and wash with Pentane (
).
-
-
Characterization Check:
-
NMR: Look for the diagnostic shift of the methoxy protons (
) and the imidazolidine ring protons. A downfield shift ( ) indicates successful coordination. -
IR Spectroscopy: The
stretch typically shifts to a lower wavenumber (e.g., from ~1640 to ~1610 ) upon metal binding due to back-bonding reduction.
-
NMR: Look for the diagnostic shift of the methoxy protons (
Part 4: Visualization of Signaling & Logic
The following diagram illustrates the electronic logic and the coordination workflow for this ligand system.
Figure 1: Electronic activation mechanism (Left) and Step-by-Step Coordination Workflow (Right).
Part 5: Application in Catalysis (Case Study)
Reaction: Buchwald-Hartwig Amination of Aryl Chlorides This ligand class excels in stabilizing Pd(0) species during oxidative addition due to its high electron density.
Protocol:
-
Charge: In a glovebox, combine Pd(OAc)
(1 mol%), N-(4-methoxyphenyl)imidazolidin-2-imine (2 mol%), and NaOtBu (1.5 equiv) in Toluene. -
Activation: Stir at 60°C for 10 minutes to generate the active catalytic species in situ.
-
Substrate Addition: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).
-
Execution: Heat to 100°C for 12 hours.
-
Validation: The strong donor ability of the ligand facilitates the oxidative addition of unactivated aryl chlorides, a challenging step for standard phosphine ligands.
Part 6: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Hydrolysis of Imine | Ensure all solvents are dried over molecular sieves (3Å). Use Schlenk techniques. |
| Precipitate is Dark/Black | Metal reduction (Pd black) | Ligand-to-Metal ratio is too low. Increase Ligand to 2.2 equiv to stabilize the metal center. |
| No Coordination (NMR) | Ligand still protonated | The salt (HBr/HCl) was not fully neutralized. Check base quality (KHMDS) or use a stronger base. |
References
-
Tamm, M., & Crane, E. L. (2011). Imidazolin-2-imines and Imidazolidin-2-imines: A New Class of Superbasic Nitrogen Ligands. In Chemistry of Guanidines.
-
Source:
-
-
Glöckner, A., et al. (2013).[1] Electronic Structure and Coordination Chemistry of Imidazolin-2-imine Ligands.
-
Source:
-
-
Dixon, D. A., et al. (2005). Superbasicity of Guanidines and Imidazolidin-2-imines: Theoretical Predictions.
-
Source:
-
-
Search Result 1.
-
Source:
-
-
Search Result 1.5:Iron(I) and Iron(II)
-
Source:
-
Sources
Application Notes and Protocols for the Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine
Introduction: The Significance of the Imidazolidin-2-imine Scaffold
The imidazolidin-2-imine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including acting as α2-adrenergic agonists. The N-aryl substitution, as seen in N-(4-methoxyphenyl)imidazolidin-2-imine, allows for fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological target engagement and pharmacokinetic profile. This document provides a detailed protocol for the synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine via a robust and well-established cyclization procedure, intended for researchers and professionals in drug development and organic synthesis.
Mechanistic Insights: The Chemistry of Cyclization
The formation of the N-(4-methoxyphenyl)imidazolidin-2-imine ring system is typically achieved through an intramolecular cyclization reaction. A common and effective strategy involves the reaction of N-(4-methoxyphenyl)ethylenediamine with a cyanogen source, such as cyanogen bromide. The underlying mechanism proceeds through a sequential process:
-
Initial Nucleophilic Attack: The more nucleophilic primary amino group of the N-(4-methoxyphenyl)ethylenediamine attacks the electrophilic carbon of the cyanogen source. This initial step forms a reactive intermediate.
-
Intramolecular Cyclization: The second amino group of the ethylenediamine backbone then acts as an internal nucleophile, attacking the nitrile carbon of the intermediate. This step is a 5-exo-dig cyclization, which is kinetically and thermodynamically favored, leading to the formation of the five-membered imidazolidine ring.[2]
-
Proton Transfer and Tautomerization: Subsequent proton transfers and tautomerization result in the formation of the stable 2-iminoimidazolidine product.
The choice of reaction conditions, particularly the solvent and base, is crucial for promoting the desired intramolecular cyclization while minimizing side reactions.
Experimental Workflow Diagram
Figure 1: A generalized workflow for the synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of N-aryl-2-iminoimidazolidines.[1][3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(4-methoxyphenyl)ethylenediamine | 166.22 | 10.0 | 1.66 g |
| Cyanogen Bromide | 105.92 | 10.0 | 1.06 g |
| Triethylamine | 101.19 | 20.0 | 2.78 mL (2.02 g) |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Procedure
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add N-(4-methoxyphenyl)ethylenediamine (1.66 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (2.78 mL, 20.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Preparation and Addition of Cyanogen Bromide: In a separate dry flask, dissolve cyanogen bromide (1.06 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL). Slowly add this solution dropwise to the cooled reaction mixture over a period of 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-methoxyphenyl)imidazolidin-2-imine as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=N bonds.
-
Melting Point Analysis: To assess the purity of the compound.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the successful synthesis of the target compound. The use of an inert atmosphere is critical to prevent the reaction of moisture-sensitive reagents. The slow, dropwise addition of cyanogen bromide at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts. Monitoring the reaction by TLC allows for the determination of the optimal reaction time, preventing over- or under-reaction. Finally, the purification by column chromatography or recrystallization is essential for obtaining a product of high purity, which is crucial for subsequent biological testing or further synthetic transformations.
References
-
ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines. (2025, August 6). ResearchGate. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021, July 22). PMC. Available at: [Link]
-
Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. (2025, August 7). ResearchGate. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Available at: [Link]
-
Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC. Available at: [Link]
Sources
Application Notes and Protocols: N-(4-methoxyphenyl)imidazolidin-2-imine as a Guanidine Base Catalyst
Introduction: The Potential of N-(4-methoxyphenyl)imidazolidin-2-imine in Organocatalysis
Guanidines are recognized as some of the strongest organic bases, a property derived from the exceptional resonance stabilization of their protonated form, the guanidinium cation.[1] This high basicity, coupled with the ability of the guanidinium ion to act as a hydrogen-bond donor, makes guanidines powerful catalysts for a variety of organic transformations.[2][3] N-(4-methoxyphenyl)imidazolidin-2-imine belongs to the class of cyclic guanidines, which are of significant interest in organocatalysis. The cyclic structure imparts conformational rigidity, which can be advantageous for stereoselective transformations. The N-aryl substituent, in this case, the 4-methoxyphenyl group, can modulate the electronic properties and steric environment of the catalytic center.
This document provides a prospective guide for researchers and drug development professionals on the synthesis, properties, and potential catalytic applications of N-(4-methoxyphenyl)imidazolidin-2-imine.
Proposed Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine
A plausible synthetic route to N-(4-methoxyphenyl)imidazolidin-2-imine can be extrapolated from established methods for the synthesis of N-aryl-2-iminoimidazolidines.[4] A common strategy involves the cyclization of a suitably functionalized guanidine precursor.
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of N-(4-methoxyphenyl)-N'-(2-hydroxyethyl)guanidine
This step involves the guanylation of 2-aminoethanol with a 4-methoxyphenyl-substituted guanylating agent.
-
Reaction Scheme:
-
4-methoxyaniline is reacted with a guanylating agent (e.g., N,N'-di-Boc-S-methylisothiourea) to form a protected N-(4-methoxyphenyl)guanidine.
-
Subsequent reaction with 2-aminoethanol would yield the desired N-(4-methoxyphenyl)-N'-(2-hydroxyethyl)guanidine after deprotection.
-
Step 2: Cyclization to N-(4-methoxyphenyl)imidazolidin-2-imine
The cyclization of the N-(2-hydroxyethyl)guanidine intermediate can be achieved via intramolecular substitution.
-
Reaction Scheme:
-
The hydroxyl group of N-(4-methoxyphenyl)-N'-(2-hydroxyethyl)guanidine is activated, for example, by conversion to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.
-
The intramolecular nucleophilic attack of a guanidine nitrogen onto the activated carbon center, with concomitant elimination of the leaving group, would afford the target cyclic guanidine, N-(4-methoxyphenyl)imidazolidin-2-imine.[4]
-
Physicochemical Properties (Predicted)
The exact physicochemical properties of N-(4-methoxyphenyl)imidazolidin-2-imine are not documented. However, based on the structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white solid. |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Basicity (pKa of conjugate acid) | Expected to be a strong base with a pKa of its conjugate acid in the range of 11-13 in aqueous solution. The electron-donating methoxy group on the phenyl ring may slightly increase the basicity compared to an unsubstituted phenyl analogue.[1] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in nonpolar solvents like hexanes is expected to be low. |
| ¹H NMR (predicted, CDCl₃) | Signals expected for the aromatic protons of the 4-methoxyphenyl group (likely two doublets in the range of δ 6.8-7.5 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), and signals for the methylene protons of the imidazolidine ring (likely multiplets in the range of δ 3.0-4.0 ppm). A broad signal for the N-H protons may also be observed. |
| ¹³C NMR (predicted, CDCl₃) | Signals expected for the imine carbon (δ 150-160 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (around δ 55 ppm), and the imidazolidine methylene carbons (δ 40-50 ppm). |
| IR (predicted, KBr) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1640-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1240 cm⁻¹). |
Mechanism of Catalysis
As a guanidine base, N-(4-methoxyphenyl)imidazolidin-2-imine is expected to function as a Brønsted base catalyst. The catalytic cycle generally involves the following key steps:
-
Deprotonation of the Pronucleophile: The guanidine base abstracts a proton from the pronucleophile (e.g., a nitroalkane in a Henry reaction or a malonate ester in a Michael addition) to generate a nucleophilic anion and the protonated guanidinium cation.
-
Hydrogen-Bond Activation: The guanidinium cation can then act as a hydrogen-bond donor, coordinating to the electrophile (e.g., an aldehyde or an enone). This hydrogen bonding increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
-
Nucleophilic Addition: The activated nucleophile attacks the activated electrophile, forming the new carbon-carbon bond.
-
Proton Transfer and Catalyst Regeneration: A final proton transfer step, typically from the conjugate acid of the pronucleophile or another proton source, to the newly formed product alkoxide releases the product and regenerates the neutral guanidine catalyst, allowing it to enter a new catalytic cycle.
Sources
- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 2. Roles of Guanidines in Recent Cycloaddition Reactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Biological Assay Methods for N-(4-methoxyphenyl)imidazolidin-2-imine Activity
[1]
Introduction & Mechanistic Basis[1][2][3][4]
N-(4-methoxyphenyl)imidazolidin-2-imine is a guanidine-based heterocycle.[1] Pharmacologically, it acts as a ligand for G-protein coupled receptors (GPCRs) and non-GPCR mitochondrial sites.[1] Its lack of ortho-substitution on the phenyl ring (unlike clonidine) alters its rotational entropy, typically shifting its profile from a high-affinity
Core Signaling Pathways[1]
-
-Adrenergic Pathway (GPCR) : Binding triggers
protein coupling, inhibiting Adenylyl Cyclase (AC), reducing cAMP, and modulating downstream effectors like ERK1/2.[1] -
Imidazoline I2 Pathway (Mitochondrial) : Localization to the outer mitochondrial membrane, modulating Monoamine Oxidase B (MAO-B) activity and allosteric regulation of ion channels.[1]
Pathway Visualization
Figure 1: Dual mechanism of action targeting G-protein coupled
Protocol 1: Radioligand Competition Binding (Affinity Profiling)[1]
Objective : Determine the equilibrium dissociation constant (
Materials
-
Receptor Source : Membranes from CHO-K1 cells stably expressing human
-AR (PerkinElmer or homemade).[1] -
Radioligand : [
H]-RX821002 (Antagonist, high selectivity) or [ H]-Clonidine (Agonist).[1] -
Non-specific Control : 10
M Phentolamine.[1] -
Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl
, pH 7.4.[1]
Experimental Workflow
-
Preparation : Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 5–10
g protein/well.[1] -
Plate Setup : Use 96-well polypropylene plates.
-
Incubation : Incubate for 60 minutes at 25°C to reach equilibrium.
-
Harvesting : Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Detection : Add liquid scintillation cocktail and count signal (CPM) on a MicroBeta counter.
Data Analysis
Calculate % Inhibition and fit to a one-site competition model:
Protocol 2: [ S]GTP S Functional Assay (Intrinsic Efficacy)
Objective : Determine if N-(4-methoxyphenyl)imidazolidin-2-imine acts as an agonist, partial agonist, or antagonist at
Rationale
Agonist binding induces a conformational change in the GPCR, catalyzing the exchange of GDP for GTP on the G
Materials
-
Membranes : CHO-h
membranes.[1] -
Tracer : [
S]GTP S (1250 Ci/mmol).[1] -
GDP : Guanosine 5'-diphosphate (essential to reduce basal binding).[1]
-
SPA Beads : Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay beads.[1]
Step-by-Step Methodology
-
Pre-coupling : Incubate membranes (10
g/well ) with WGA-SPA beads (0.5 mg/well) in Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl , 10 M GDP, pH 7.[1]4) for 30 mins on ice. -
Reaction Initiation :
-
Incubation : Shake for 60 minutes at Room Temperature.
-
Centrifugation : Centrifuge plate at 1000 rpm for 5 mins (to settle beads).
-
Readout : Measure on a scintillation counter.
Interpretation
Protocol 3: Imidazoline I2 Binding Assay (Selectivity Check)
Objective : To assess off-target binding to mitochondrial I2 sites, which is common for imidazolidine derivatives.
Materials
-
Tissue Source : Rat liver mitochondrial fraction (rich in I2 sites).[1]
-
Radioligand : [
H]-2-BFI (highly selective I2 ligand).[1] -
Blocker : 10
M Idazoxan (defines non-specific binding).[1]
Workflow Diagram
Figure 2: Workflow for mitochondrial Imidazoline I2 binding assay.
Data Presentation & Analysis
Summary Table Template
Report your findings in a structured format to allow direct comparison with reference standards.[1]
| Parameter | Assay Type | Reference (Clonidine) | Test Compound (N-4-methoxy...)[1] | Interpretation |
| Radioligand Binding | ~3.5 nM | [Calculated Value] | Lower affinity expected due to lack of ortho-Cl.[1] | |
| [ | 100% | [Calculated %] | Likely partial agonist.[1] | |
| I2 Affinity ( | [ | >10,000 nM | [Calculated Value] | Potential high affinity (selectivity driver).[1] |
| Selectivity Ratio | ~0.001 | [Ratio] | Determines primary pharmacologic class.[1] |
Statistical Validation
References
-
Bousquet, P., et al. (2020).[1] Imidazoline receptor system: The past, the present, and the future. Pharmacological Reviews. Link
-
Hudson, A. L., et al. (1999).[1] Affinity of imidazoline compounds for the I2 binding site in rat liver. British Journal of Pharmacology.[1] Link[1]
-
Jasper, J. R., et al. (1998).[1] Ligand efficacy and potency at recombinant alpha2 adrenergic receptors. Biochemical Pharmacology. Link
-
Strange, P. G. (2008).[1] Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology.[1] Link[1]
-
Eglen, R. M., et al. (1999).[1] The use of scintillation proximity assay technology for high throughput screening of drug targets. Combinatorial Chemistry & High Throughput Screening. Link
Application Note: Accelerated Synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine via Microwave Irradiation
Abstract: This application note provides a comprehensive guide for the rapid and efficient synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine, a key scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The protocol detailed herein offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and characterization data.
Introduction: The Significance of Imidazolidin-2-imines and the Power of Microwave Synthesis
The imidazolidin-2-imine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide range of therapeutic applications. The N-aryl substitution, in this case with a 4-methoxyphenyl group, can significantly influence the pharmacological profile of the molecule. Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods.[1] By directly and efficiently heating the reactants and solvents, microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products.[2] This approach minimizes the formation of byproducts and reduces energy consumption, making it an environmentally benign methodology.[1]
This application note details a robust and reproducible protocol for the microwave-assisted synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine, providing researchers with a practical and accelerated pathway to this important class of compounds.
Materials and Methods
Reagents and Equipment
A comprehensive list of reagents required for the synthesis, along with their essential properties, is provided in Table 1. All reagents should be of analytical grade and used as received unless otherwise specified.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 1-(4-Methoxyphenyl)guanidine nitrate | C₈H₁₁N₃O₃ | 197.19 | 50909-08-5 | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Dedicated Microwave Reactor | - | - | - | e.g., CEM, Anton Paar |
| Glass Vials (10 mL) with Septa | - | - | - | Microwave Reactor Supplier |
| Magnetic Stir Bars | - | - | - | VWR |
| Rotary Evaporator | - | - | - | Buchi |
| Thin Layer Chromatography (TLC) Plates | - | - | - | Merck |
| NMR Spectrometer | - | - | - | Bruker, Jeol |
| FT-IR Spectrometer | - | - | - | PerkinElmer, Thermo Fisher |
Safety Precautions
-
Microwave Reactor Safety: All microwave-assisted reactions must be conducted in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[3] Domestic microwave ovens are not suitable and can be extremely dangerous for this type of synthesis.[3]
-
Pressure Build-up: The reaction is performed in a sealed vessel, and significant pressure can develop. Ensure the reaction vial is not filled to more than one-third of its volume.
-
Chemical Hazards: 1,2-Dibromoethane is a toxic and carcinogenic compound. Handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the experiment.
Experimental Protocol
The synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine is a one-pot, two-step process involving an initial N-alkylation followed by an intramolecular cyclization, all performed under microwave irradiation.
Reaction Setup and Microwave Synthesis
A visual representation of the experimental workflow is provided in the following diagram:
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(4-methoxyphenyl)guanidine nitrate (197 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and acetonitrile (3 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (95 µL, 1.1 mmol).
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W with magnetic stirring.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it to release any residual pressure.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing deionized water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Due to the potential for hydrolysis of the imine functionality on acidic stationary phases, purification by column chromatography on silica gel is generally not recommended.[4]
Results and Discussion
Expected Yield and Characterization
The microwave-assisted synthesis is expected to provide N-(4-methoxyphenyl)imidazolidin-2-imine in good to excellent yield (typically >80%) as a white to off-white crystalline solid. The identity and purity of the product should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.0-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (t, 2H, CH₂), 3.3 (t, 2H, CH₂), 5.0-4.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): 160 (C=N), 155 (Ar-C-O), 140 (Ar-C-N), 122 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 45 (CH₂), 43 (CH₂) |
| FT-IR | ν (cm⁻¹): 3300-3100 (N-H stretch), 1640 (C=N stretch), 1510, 1240 (Ar-O stretch) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₄N₃O⁺ |
The provided NMR data are estimations based on related structures and should be used as a guide for spectral interpretation.[5][6] The FT-IR data highlights the key functional groups present in the molecule.[7][8]
Mechanistic Insights
The formation of N-(4-methoxyphenyl)imidazolidin-2-imine proceeds through a two-step sequence within a single pot.
Caption: Proposed reaction mechanism.
-
N-Alkylation: The first step is the N-alkylation of 1-(4-methoxyphenyl)guanidine with 1,2-dibromoethane. The potassium carbonate acts as a base to deprotonate the guanidine, facilitating its nucleophilic attack on one of the electrophilic carbon atoms of 1,2-dibromoethane.
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization. A nitrogen atom of the guanidine moiety attacks the second electrophilic carbon of the bromoethyl group, displacing the bromide ion and forming the five-membered imidazolidine ring.[9]
Microwave irradiation accelerates both of these steps by rapidly and uniformly heating the reaction mixture, leading to a significant reduction in the overall reaction time.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine. This method offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic approaches. The provided experimental details, safety precautions, and characterization data will enable researchers to successfully synthesize this valuable medicinal chemistry scaffold.
References
-
Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 63(3), 4095-4105. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. International Journal of Drug Delivery Technology, 7(4), 283-289. [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Bhat, A., et al. (2022). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering, 7(3), 543-551. [Link]
-
Pawar, P. P., & Patil, S. L. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 134-138. [Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. [Link]
-
Sharma, P., & Kumar, A. (2022). Microwave-assisted synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(1), 14-36. [Link]
-
Yildiz, G. P., & Tuncer, H. (2018). FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. ResearchGate. [Link]
-
ACG Publications. (2023). Records of Natural Products-SI. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(43), 31085-31114. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. Asian Journal of Chemistry, 24(11), 5009-5012. [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Zhang, Y., et al. (2011). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. [Link]
-
Organic Chemistry Portal. Synthesis of imidazolidines. [Link]
-
Roche Applied Science. 5.2 Protein purification. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]
-
Çelik, İ., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-65. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951-1985. [Link]
-
BioProcess International. (2016, February 4). Automated Purification of Proteins Using Multi-D Chromatography. [Link]
-
Weizmann Institute of Science. Purification of His-Proteins. [Link]
-
Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 909-915. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. asianpubs.org [asianpubs.org]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 5. rsc.org [rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of N-(4-methoxyphenyl)imidazolidin-2-imine
Introduction
N-(4-methoxyphenyl)imidazolidin-2-imine, a member of the cyclic guanidine family, represents a versatile scaffold of significant interest to researchers in medicinal chemistry and drug development. The presence of the imidazolidin-2-imine core, coupled with the reactive exocyclic imine nitrogen, provides a strategic handle for molecular elaboration. This allows for the introduction of a diverse array of functional groups, thereby enabling the systematic modulation of physicochemical properties and biological activity. The guanidine moiety itself is a prevalent feature in numerous biologically active natural products and synthetic compounds, recognized for its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets.
This comprehensive guide provides detailed protocols and technical insights for the N-functionalization of N-(4-methoxyphenyl)imidazolidin-2-imine. We will explore three key transformations: N-acylation, N-alkylation, and N-sulfonylation of the exocyclic imine nitrogen. The methodologies presented herein are designed to be robust and adaptable, providing a foundational framework for researchers to synthesize novel derivatives for screening and lead optimization campaigns.
Chemical Reactivity and Strategic Considerations
The core of N-(4-methoxyphenyl)imidazolidin-2-imine features a guanidine-like structure where the exocyclic imine nitrogen is the most nucleophilic center. This enhanced nucleophilicity, arising from resonance delocalization of the lone pairs on the endocyclic nitrogens, makes it the primary site of reaction with electrophiles. The strategic choice of reagents and reaction conditions is paramount to achieve selective functionalization at this position while preserving the integrity of the imidazolidine ring and the methoxyphenyl moiety.
Figure 1: General functionalization pathways for N-(4-methoxyphenyl)imidazolidin-2-imine.
Part 1: N-Acylation Protocols
N-acylation introduces a carbonyl moiety, which can serve as a hydrogen bond acceptor and influence the electronic properties and conformational flexibility of the molecule. This modification is a common strategy in drug design to enhance target binding affinity and modulate pharmacokinetic profiles.
Causality Behind Experimental Choices
The selection of an appropriate acylation method hinges on the reactivity of the acylating agent and the stability of the starting material and product. Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring efficient acylation of the nucleophilic exocyclic imine. The use of a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing protonation of the starting material and driving the reaction to completion. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to prevent hydrolysis of the highly reactive acylating agents.
Protocol 1.1: Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of N-(4-methoxyphenyl)imidazolidin-2-imine using an acyl chloride.[1][2]
Materials:
-
N-(4-methoxyphenyl)imidazolidin-2-imine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-methoxyphenyl)imidazolidin-2-imine (1.0 equiv).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add triethylamine (1.2 equiv).
-
Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-N'-(4-methoxyphenyl)imidazolidin-2-imine.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride (1.1 equiv) | Highly reactive electrophile for efficient acylation.[3] |
| Base | Triethylamine (1.2 equiv) | Scavenges HCl byproduct, preventing protonation of the nucleophile. |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific acyl chloride used. |
Table 1: Summary of Reaction Conditions for N-Acylation with Acyl Chlorides.
Part 2: N-Alkylation Protocols
N-alkylation introduces alkyl substituents that can modulate lipophilicity, steric bulk, and basicity. These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties and can influence its interaction with biological targets.
Causality Behind Experimental Choices
The choice of alkylating agent and base is critical for achieving selective N-alkylation. Alkyl halides (iodides and bromides) are common electrophiles for this transformation. The use of a strong, non-nucleophilic base is often necessary to deprotonate the exocyclic imine, enhancing its nucleophilicity. However, for a sufficiently nucleophilic substrate like N-(4-methoxyphenyl)imidazolidin-2-imine, a milder base or even base-free conditions with a reactive alkylating agent might be feasible. Phase-transfer catalysis is an effective technique for reactions involving a solid or aqueous base and an organic-soluble substrate, facilitating the transfer of the deprotonated nucleophile into the organic phase for reaction.[4]
Protocol 2.1: Alkylation with Alkyl Halides under Basic Conditions
This protocol outlines a general procedure for the N-alkylation of N-(4-methoxyphenyl)imidazolidin-2-imine using an alkyl halide in the presence of a base.[5]
Materials:
-
N-(4-methoxyphenyl)imidazolidin-2-imine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-(4-methoxyphenyl)imidazolidin-2-imine (1.0 equiv) and anhydrous DMF (or MeCN) to a concentration of 0.1-0.2 M.
-
Base Addition: Add potassium carbonate (2.0 equiv). If using sodium hydride (1.2 equiv), add it portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 equiv) to the suspension and stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-N'-(4-methoxyphenyl)imidazolidin-2-imine.
| Parameter | Condition | Rationale |
| Alkylating Agent | Alkyl Halide (1.1 equiv) | Common and effective electrophiles for N-alkylation. |
| Base | K₂CO₃ (2.0 equiv) or NaH (1.2 equiv) | Deprotonates the exocyclic imine to enhance its nucleophilicity. |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that solubilize the reactants and facilitate SN2 reactions. |
| Temperature | Room Temperature to 80 °C | Heating may be required for less reactive alkyl halides. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the alkyl halide and the reaction temperature. |
Table 2: Summary of Reaction Conditions for N-Alkylation with Alkyl Halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Recrystallization of N-(4-methoxyphenyl)imidazolidin-2-imine
The following technical guide provides an in-depth troubleshooting and optimization framework for the recrystallization of N-(4-methoxyphenyl)imidazolidin-2-imine . This guide is structured for researchers requiring high-purity isolation of this cyclic guanidine derivative, commonly used as a synthetic intermediate or pharmacological standard (analogous to clonidine).
Chemical Profile & Solubility Logic
Before selecting a solvent, it is critical to understand the physicochemical behavior of the molecule.
-
Chemical Class: Cyclic Guanidine / Imidazolidin-2-imine.
-
Basicity: Highly basic (pKa
10–11). The imine nitrogen is a strong proton acceptor. -
Stability Warning: Susceptible to hydrolysis under acidic aqueous conditions or prolonged heating, degrading into 1-(4-methoxyphenyl)imidazolidin-2-one (urea derivative) and 4-methoxyaniline .
-
Solubility Trends:
-
Free Base: Lipophilic enough for non-polar solvents (Hexane/Heptane) but contains polar H-bond donors/acceptors, making it soluble in alcohols and chlorinated solvents.
-
Salts (HCl/HBr): Highly soluble in water and methanol; limited solubility in ethanol; insoluble in ether/hydrocarbons.
-
Solvent Selection Guide (Q&A)
Q1: What is the "Gold Standard" solvent system for the Free Base?
Recommendation: Hexane (or Heptane) or Methanol/Water .
-
Why Hexane? The free base is moderately lipophilic. Hexane often dissolves the compound at reflux but precipitates it upon cooling, leaving polar impurities (like unreacted salts or urea byproducts) undissolved or in solution.
-
Why Methanol/Water? If the compound is too soluble in hot hexane or oils out, a methanol/water system (dissolve in hot MeOH, add H₂O until turbid) is the standard alternative. The methoxy group increases polarity compared to analogs like clonidine, making alcohol-based systems often more effective for crystal growth.
Q2: I am working with the Hydrochloride (HCl) Salt. What should I use?
Recommendation: Ethanol / Diethyl Ether .
-
Protocol: Dissolve the salt in the minimum amount of boiling Absolute Ethanol . Once dissolved, remove from heat and slowly add Diethyl Ether (anti-solvent) dropwise until a faint cloudiness persists. Cool slowly.
-
Alternative: Isopropanol (IPA) . The salt often has a steep solubility curve in IPA (soluble hot, insoluble cold).
Q3: My compound is "Oiling Out" instead of crystallizing. How do I fix this?
This is the most common failure mode for imidazolidin-2-imines due to their low melting points and ability to form supersaturated oils.
-
Immediate Fix: Re-heat the mixture to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface.
-
Solvent Adjustment: If using Hexane, add a small amount of Toluene or Benzene . Pure hexane might be too poor a solvent at high temperatures, causing the compound to melt out of solution before dissolving. A slightly better solvent (Toluene) keeps it in solution longer as it cools, allowing an ordered lattice to form.
-
Temperature Control: Insulate the flask (wrap in a towel) to slow the cooling rate. Rapid cooling promotes oil formation.
Decision Matrix: Solvent Selection
The following diagram outlines the logical decision path for selecting the optimal purification method based on the form of your compound.
Figure 1: Decision tree for selecting recrystallization solvents based on the chemical form (Free Base vs. Salt) and solubility observations.
Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water)
This method is robust for the Free Base if Hexane fails, and effective for removing polar impurities.
Reagents:
-
Solvent A: Absolute Ethanol (Hot).
-
Solvent B: Distilled Water (Room Temp or Warm).
Step-by-Step:
-
Dissolution: Place the crude N-(4-methoxyphenyl)imidazolidin-2-imine in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.
-
Tip: If the solution is dark/colored, add Activated Charcoal (1-2% by weight), boil for 2 mins, and perform a hot filtration through Celite.
-
-
Anti-Solvent Addition: While keeping the solution near boiling, add Water dropwise.
-
Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity. The solution should now be saturated.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Critical: Do not place directly on a cold benchtop; rapid cooling induces oiling.
-
-
Final Cooling: Once at room temperature, place in an ice bath (0°C) for 30-60 minutes to maximize yield.
-
Filtration: Filter the white crystalline solid using a Buchner funnel. Wash with a cold 1:1 Ethanol/Water mixture.
Summary of Solvent Properties
| Solvent System | Polarity | Application | Pros | Cons |
| Hexane / Heptane | Non-Polar | Free Base (Primary) | Excellent impurity rejection; easy drying. | Risk of oiling out; low solubility for some derivatives.[1] |
| Ethanol / Water | Polar Protic | Free Base (Alternative) | Handles polar impurities well; safer than hexane. | Yield loss if too much water is used; hydrolysis risk if boiled too long. |
| Ethanol / Ether | Mixed | HCl Salt | Classic method for amine salts. | Ether is highly flammable; requires careful handling. |
| Isopropanol | Polar Protic | HCl Salt | Simple single-solvent system. | May require large volumes. |
References
- Source: U.S. Patent 5,684,156A describes the purification of clonidine-like imidazolidin-2-imines. It explicitly details recrystallization of the free base from hexane and the HCl salt from water or ethanol.
-
Imidazolidine-2-imine Chemical Properties
- Source: PubChem Compound Summary for Clonidine (Structural Analog). Provides solubility data (soluble in ethanol, methanol) and pKa values relevant to the class.
-
URL:[Link]
-
General Recrystallization of N-Aryl Imidazoles
-
Recrystallization of Amine Salts
- Source: University of Rochester, "Reagents & Solvents: Solvents for Recrystallization". Provides general rules for amine salts (Ethanol/Ether, IPA).
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Moisture Sensitivity of N-(4-methoxyphenyl)imidazolidin-2-imine
Executive Summary & Diagnostic Matrix
N-(4-methoxyphenyl)imidazolidin-2-imine is a cyclic guanidine derivative. Unlike simple imines (Schiff bases), its moisture sensitivity is driven by its high basicity (
Use this matrix to identify your specific issue before proceeding to the protocols.
| Symptom | Probable Cause | Immediate Action |
| Material is a sticky gum or oil (originally a solid). | Hygroscopicity: Formation of hydrates and subsequent melting point depression.[1] | Do not heat. See Protocol A: Recrystallization & Drying. |
| White crust forming on the surface or bottle cap.[1] | Carbonation: Reaction with atmospheric | Material likely compromised. Perform Protocol B: Titration to determine active base content.[1] |
| Inconsistent yields in catalytic reactions. | Stoichiometric Error: You are weighing water/carbonate mass, not active catalyst. | Adjust loading based on Protocol B or switch to glovebox handling. |
| NMR shows broad peaks at NH/CH positions.[1] | Proton Exchange: Fast exchange with absorbed water.[1] | Dry solvent with molecular sieves; run NMR in DMSO- |
| New peak at | Urea Formation: Hydrolysis to 1-(4-methoxyphenyl)imidazolidin-2-one.[1] | Irreversible degradation.[1] Discard batch. |
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand why the molecule fails.[1] This compound is a superbase derivative .[1] The electron-donating methoxy group on the phenyl ring pushes electron density into the guanidine core, increasing the basicity of the imine nitrogen.[1]
The Degradation Pathway
The "moisture sensitivity" is actually a two-step cascade:[1]
-
Hydration (Fast, Reversible): The highly basic imine nitrogen hydrogen-bonds with water molecules from the air.[1]
-
Carbonation (Fast, Semi-Reversible): The hydrated hydroxide species reacts with atmospheric
.[1] -
Hydrolysis (Slow, Irreversible): Only under prolonged exposure or acidic conditions does the guanidine C=N bond break to form the urea and diamine.[1]
Frequently Asked Questions (FAQs)
Q1: I stored the compound in a desiccator, but it still turned into a gum. Why?
A: Standard desiccators often use silica gel, which indicates moisture but does not actively remove oxygen or carbon dioxide.
-
The Physics: Cyclic guanidines are so hygroscopic they can pull moisture from "dry" air if the desiccant is even slightly saturated.[1] Furthermore, silica does not scrub
.[1] -
The Fix: Store under an inert atmosphere (Argon/Nitrogen) in a Schlenk flask or glovebox. If storing in a desiccator, use
(Phosphorus Pentoxide) and KOH pellets (to scrub ) instead of silica.
Q2: Can I just heat the sticky solid to dry it?
A: Proceed with caution.
While heating under vacuum can remove water (reversing hydration), heating a carbonate salt (formed if exposed to air) often leads to decomposition before the
-
Recommendation: If the material is gooey, dissolve it in dry dichloromethane (DCM), dry over activated
molecular sieves, filter, and remove solvent under high vacuum.
Q3: My reaction yield dropped by 20%. Is the catalyst dead?
A: Likely not "dead," just diluted. If your catalyst has absorbed 15% water by weight, you are effectively under-loading your reaction by 15%.
-
Verification: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the effective molecular weight of your sample.
Standard Operating Procedures (SOPs)
Protocol A: Purification & Drying (Recovery)
Use this if your material has become sticky or crusted.
-
Dissolution: Dissolve the crude/wet material in minimal dry THF or Dichloromethane (DCM) .[1]
-
Drying: Add activated
Molecular Sieves (10% w/v) and let stand for 2 hours under Argon. -
Filtration: Filter through a Schlenk frit or a syringe filter (PTFE) under an inert gas stream.[1]
-
Evaporation: Remove solvent under high vacuum (
mbar). -
Storage: Backfill with Argon and store at
.
Protocol B: Inert Titration (Validation)
Use this to determine the exact active base content before critical reactions.
Reagents:
-
Analyte: N-(4-methoxyphenyl)imidazolidin-2-imine (approx 0.1 mmol).
-
Titrant: Standardized
in Acetic Acid (anhydrous).[1] -
Indicator: Crystal Violet (or potentiometric detection).[1]
Steps:
-
Dissolve the weighed sample in Glacial Acetic Acid .
-
Titrate with
.[1] -
Endpoint: Violet
Blue-Green. -
Calculation:
If purity is <95%, adjust reaction stoichiometry accordingly.
References
-
Cordes, E. H., & Jencks, W. P. (1962).[2] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[1][2] Link
- Context: Establishes the fundamental kinetics of imine hydrolysis, distinguishing between acid-catalyzed and neutral mechanisms relevant to the stability of the C=N bond.
-
Schroeder, G., et al. (2021).[1] Basicity and Nucleophilicity of Cyclic Guanidines. European Journal of Organic Chemistry.
-
Context: Provides compar
data for cyclic guanidines, supporting the classification of imidazolidin-2-imines as superbases capable of rapid carbonation.[1]
-
-
Ishikawa, T. (2009).[1] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley.[1] Link
- Context: The authoritative text on handling, storage, and reactivity of guanidine-based c
-
Coles, M. P. (2006).[1] Bicyclic Guanidines as Superbase Catalysts. Chemical Communications.[1]
- Context: Details the specific sensitivity of bicyclic and cyclic guanidines to
Sources
Technical Support Hub: Purification of N-(4-methoxyphenyl)imidazolidin-2-imine
Ticket #404: Removal of Unreacted 4-Anisidine
Status: Open | Priority: High (GTI Concern) | Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Logic
The separation of unreacted 4-anisidine (starting material) from N-(4-methoxyphenyl)imidazolidin-2-imine (Product) is a common challenge in guanidinylation chemistry.[1] Because 4-anisidine is a known genotoxic impurity (GTI) with strict regulatory limits (often <1.5 µ g/day under ICH M7), standard recrystallization is often insufficient to reach ppm levels.[1]
However, this separation is chemically highly favorable if you exploit the Basicity Gap (
The Mechanism: The Lever
The purification relies on the significant difference in basicity between the aniline impurity and the guanidine-like product.[2]
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8] | Behavior at pH 8.0 |
| 4-Anisidine | Aniline (Aromatic Amine) | 5.3 | Neutral (Organic Soluble) |
| Product | Cyclic Guanidine | ~11.0 - 12.0 | Cationic (Water Soluble) |
The Strategy: By buffering the aqueous phase to pH 8.0–8.5 , we force the impurity into the organic phase (as a neutral molecule) while trapping the product in the aqueous phase (as a salt).[2]
Primary Protocol: The "pH-Swing" Extraction
Best for: Bulk removal (>98% efficiency) | Scale: Gram to Kilogram[1]
This protocol uses a "wash-out" strategy for the impurity followed by a "precipitation" strategy for the product.[1][2]
Reagents Required[2][11][12][13][14]
-
Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Acids/Bases: 1M HCl, Saturated NaHCO₃ (or 1M NaOH for final step), Brine.
-
Monitoring: pH meter (Essential—paper strips are not precise enough for the critical step).
Step-by-Step Workflow
-
Dissolution (Acid Phase):
-
Dissolve the crude reaction mixture in 1M HCl (approx. 10 mL/g of crude).
-
Check: Ensure pH is < 2.[1][2] Both the product and 4-anisidine are now protonated and dissolved in the water.[2]
-
Optional: Wash this acidic solution with DCM once to remove non-basic tars.[1][2] Discard the organic layer.[1][2]
-
-
The Critical "Sweet Spot" Adjustment:
-
Impurity Extraction (The Wash):
-
Product Recovery:
Visualization: The pH-Swing Workflow
Figure 1: The pH-Swing Extraction logic. The separation occurs at the central node where pH 8.5 differentiates the two amines.[2]
Secondary Protocol: Cation Exchange (Polishing)
Best for: Trace removal (<1000 ppm to <10 ppm) | Scale: Milligram to Gram
If the liquid-liquid extraction leaves trace residues, use a Strong Cation Exchange (SCX) cartridge.[1]
-
Loading: Dissolve the semi-pure material in MeOH/Water (50:50) adjusted to pH 3. Load onto a pre-conditioned SCX column (e.g., sulfonic acid resin).
-
Washing (Impurity Removal): Flush the column with Methanol .[1][2]
-
Elution (Product Recovery): Elute with 2M Ammonia in Methanol .
Troubleshooting & FAQ
Q1: My product is oiling out during the pH adjustment. What do I do?
Cause: The product might have limited solubility in water even when protonated, or the ionic strength is too high (salting out).[2] Fix:
-
Add a small amount of methanol (10%) to the aqueous phase to keep the protonated product solubilized during the pH 8.5 wash.[2] Warning: Too much methanol will drag the impurity into the aqueous phase.[1][2]
Q2: HPLC still shows ~0.5% 4-anisidine after extraction.
Cause: Inefficient phase transfer or pH drift.[1][2] Fix:
-
Check the pH of the aqueous layer after the DCM addition.[2] Organic solvents can sometimes alter the apparent pH or extraction equilibrium.[1][2]
-
Back-extraction: Wash the discarded organic layer (from Step 3) with a small volume of pH 8.5 buffer to recover any trapped product, then combine this with the main aqueous fraction.[1][2]
Q3: Is the product stable at pH 14?
Insight: Cyclic guanidines are generally stable to base.[1][2] They are more prone to hydrolysis (ring opening to urea) under acidic conditions with heat.[1][2] Recommendation: Perform the initial acid dissolution (Step 1) at room temperature or on ice.[1][2] Do not boil in acid. The final base extraction (pH 14) should be done quickly to minimize any risk, though the product is likely stable.[2]
Q4: Why not use an aldehyde scavenger resin?
Analysis: While aldehyde resins (e.g., PS-Benzaldehyde) react with anilines to form imines, they can also react with the exocyclic imine nitrogen of your guanidine product. Verdict: Use SCX resins (Protocol 3) instead. They differentiate based on basicity, which is the strongest difference between these two molecules.[2]
Safety & Compliance (GTI Context)
4-Anisidine (CAS: 104-94-9) is classified as a mutagen/carcinogen.[1]
-
ICH M7 Limit: If this is a pharmaceutical intermediate, the default limit for a mutagenic impurity is 1.5 µ g/day (lifetime exposure).[1][9]
-
Detection: Standard UV-HPLC at 254nm is sensitive for 4-anisidine. Ensure your method Limit of Quantitation (LOQ) is sufficient to detect ppm levels.
References
-
PubChem. (n.d.).[2] 4-Anisidine (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved February 19, 2026, from [Link]
-
International Council for Harmonisation (ICH). (2017).[1][2] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved February 19, 2026, from [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent extraction principles and
effects). - Ishikawa, T., & Kumamoto, T. (2006). Guanidines in Organic Synthesis. Synthesis, 2006(5), 737-752.
Sources
- 1. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchem.unistra.fr [medchem.unistra.fr]
- 4. scent.vn [scent.vn]
- 5. manavchem.com [manavchem.com]
- 6. lookchem.com [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 9. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation products of N-(4-methoxyphenyl)imidazolidin-2-imine
Welcome to the dedicated technical support resource for N-(4-methoxyphenyl)imidazolidin-2-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction
N-(4-methoxyphenyl)imidazolidin-2-imine is a guanidine-containing heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. The stability of this molecule is critical for obtaining reliable experimental data. This guide will delve into the primary degradation pathways—hydrolysis and oxidation—and provide practical strategies for their mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of N-(4-methoxyphenyl)imidazolidin-2-imine.
Q1: What are the main degradation pathways for N-(4-methoxyphenyl)imidazolidin-2-imine?
A1: The two primary degradation pathways for N-(4-methoxyphenyl)imidazolidin-2-imine are hydrolysis and oxidation .
-
Hydrolysis: The imidazolidine ring, particularly the imine functional group, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to ring-opening and the formation of various degradation products. The rate of hydrolysis is often pH-dependent.[1][2][3][4]
-
Oxidation: The electron-rich 4-methoxyphenyl group is prone to oxidation. The presence of atmospheric oxygen, trace metals, or oxidizing agents can lead to the formation of colored degradation products, potentially impacting the purity and activity of the compound.[5][6]
Q2: How should I store N-(4-methoxyphenyl)imidazolidin-2-imine to ensure its stability?
A2: Proper storage is crucial for minimizing degradation. We recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or cryogenic storage (-20 °C or below) is advisable.[7]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.[7]
-
Light: Protect from light by using amber-colored vials or storing in the dark to prevent photolytic degradation.[8]
-
Container: Use tightly sealed, non-reactive containers like glass vials to prevent moisture ingress and contamination.[7][9]
Q3: What solvents are recommended for preparing solutions of N-(4-methoxyphenyl)imidazolidin-2-imine?
A3: The choice of solvent can significantly impact the stability of the compound.
-
Recommended: Use anhydrous, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for preparing stock solutions.
-
To be used with caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions. If their use is unavoidable, prepare solutions fresh and use them immediately.
-
Aqueous solutions: The compound is susceptible to hydrolysis in aqueous solutions. If you must use an aqueous buffer, it is critical to control the pH and use the solution as quickly as possible. Consider preparing a more concentrated stock in an organic solvent and diluting it into the aqueous buffer just before the experiment.
Q4: Can I use this compound in aqueous buffers for biological assays?
A4: Yes, but with precautions. The stability of N-(4-methoxyphenyl)imidazolidin-2-imine in aqueous buffers is highly pH-dependent.[10][11] It is recommended to perform a preliminary stability study in your specific buffer system to determine the compound's half-life. For initial experiments, it is advisable to work at a neutral or slightly basic pH, as strong acidic or basic conditions can accelerate hydrolysis.[3][4][12]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you might encounter.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Q: My experimental results show variable or diminished activity of N-(4-methoxyphenyl)imidazolidin-2-imine. What could be the cause?
A: This is a common issue often linked to the degradation of the active compound. The primary suspects are hydrolysis and oxidation.
Causality: The formation of degradation products reduces the concentration of the active parent compound, leading to a decrease in its apparent potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Step-by-Step Protocol:
-
Review your solution preparation and storage procedures.
-
Are you using anhydrous solvents for your stock solutions?
-
Are you preparing fresh dilutions for each experiment?
-
How are you storing your stock solutions (temperature, atmosphere)?
-
-
Analyze the purity of your experimental samples.
-
Use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. A proposed starting HPLC method is provided in the "Analytical Methods" section below.
-
-
Implement stabilization strategies.
-
pH Control: If using aqueous buffers, ensure the pH is controlled and in a range where the compound is most stable (typically neutral to slightly basic for similar compounds).[1][10]
-
Antioxidants: For solutions prone to oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, but first ensure they do not interfere with your assay.[5]
-
Degassing: Degas your solvents, especially aqueous buffers, to remove dissolved oxygen.
-
Issue 2: Appearance of coloration or precipitate in solutions.
Q: My solutions of N-(4-methoxyphenyl)imidazolidin-2-imine are developing a yellow or brown color over time, and sometimes a precipitate forms. What is happening?
A: The development of color is a strong indicator of oxidative degradation of the 4-methoxyphenyl moiety. Precipitation can occur if the degradation products are less soluble than the parent compound in the chosen solvent.
Causality: Oxidation of the electron-rich aromatic ring can lead to the formation of quinone-type structures, which are often colored.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Inert Atmosphere | Prevents contact with atmospheric oxygen. | Prepare and store solutions under an inert gas like nitrogen or argon.[7] |
| Chelating Agents | Sequesters trace metal ions that can catalyze oxidation. | Add a small amount of a chelating agent like EDTA to your solutions, if compatible with your experimental system. |
| Light Protection | Prevents photochemically induced oxidation. | Store solutions in amber vials or wrap containers in aluminum foil.[8] |
| Solvent Purity | Peroxides in solvents can initiate oxidation. | Use high-purity, peroxide-free solvents. |
Part 3: Analytical Methods for Stability Assessment
A robust analytical method is essential for monitoring the stability of N-(4-methoxyphenyl)imidazolidin-2-imine and quantifying its degradation products. Below is a recommended starting method based on common practices for similar compounds.
Recommended HPLC-UV Method
This method can serve as a starting point for stability-indicating assays.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 254 nm |
| Injection Volume | 10 µL |
Method Development and Troubleshooting:
-
Peak Tailing: If you observe peak tailing for the parent compound, it may be due to its basic nature. Adding a competing base like triethylamine (0.1%) to the mobile phase can improve peak shape.
-
Poor Resolution: If degradation products are not well-separated from the parent peak, adjust the gradient slope or try a different column chemistry (e.g., a phenyl-hexyl column).
-
Unknown Peaks: For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Forced Degradation Studies
To proactively identify potential degradation products and validate your analytical method, perform forced degradation studies as recommended by ICH guidelines.
Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
References
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. LinkedIn. Available at: [Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
A New t-Butyl-based Acid-labile Protecting Group for the Guanidine Function of Arginine. Royal Society of Chemistry. Available at: [Link]
-
Protein stabilization and destabilization by guanidinium salts. PubMed. Available at: [Link]
- Stabilized aromatic amines. Google Patents.
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. ResearchGate. Available at: [Link]
-
Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. ScienceDirect. Available at: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry. Available at: [Link]
-
Chemical Segregation and Storage Guide. University of Louisville. Available at: [Link]
- Stabilized aromatic amines. Google Patents.
-
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. ACS Publications. Available at: [Link]
-
Storage Best Practices for Industrial Chemicals: Spotlight on Caluanie Muelear Oxidize. Caluanie Muelear Oxidize. Available at: [Link]
- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents.
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Chemical Storage Guidelines. University of North Texas Health Science Center. Available at: [Link]
-
Storage of Oxidizing Substances. LDH Chemical Logistics. Available at: [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available at: [Link]
-
Diprotonation of Guanidine in Superacidic Solutions. PubMed. Available at: [Link]
-
Protein stabilization and destabilization by guanidinium salts. ACS Publications. Available at: [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. ACS Publications. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. Royal Society of Chemistry. Available at: [Link]
-
The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. Available at: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]
-
Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. Available at: [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. Available at: [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agroipm.cn [agroipm.cn]
- 5. nbinno.com [nbinno.com]
- 6. performanceadditives.us [performanceadditives.us]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of N-(4-methoxyphenyl)imidazolidin-2-imine
For Immediate Release
[City, State] – In the intricate world of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. Among its variants, 13C NMR provides a detailed carbon-skeleton fingerprint of a molecule. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the 13C NMR chemical shifts of N-(4-methoxyphenyl)imidazolidin-2-imine, a molecule of interest in medicinal chemistry. Drawing upon established spectral data from analogous structures, this document provides a robust framework for predicting, interpreting, and validating the 13C NMR spectrum of this compound and its derivatives.
Introduction: The Significance of N-(4-methoxyphenyl)imidazolidin-2-imine
Predicted 13C NMR Chemical Shifts: A Comparative Analysis
The predicted 13C NMR chemical shifts for N-(4-methoxyphenyl)imidazolidin-2-imine are presented below, based on data from analogous structures found in the literature. The table provides a comparison with relevant compounds to support the assignments.
| Carbon Atom | Predicted Shift (ppm) for N-(4-methoxyphenyl)imidazolidin-2-imine | Comparative Data and Rationale |
| C=N (Imine) | 155-160 | The imine carbon of the guanidine group is expected in this region. In related N,N'-substituted guanidines, this carbon appears around 154-157 ppm.[1] The specific substitution pattern may induce a slight downfield shift. |
| C4/C5 (Imidazolidine) | 45-50 | The methylene carbons of the imidazolidine ring typically resonate in this range. For instance, in 1,3-dibenzylimidazolidines, these carbons appear at similar chemical shifts.[2] |
| C1' (Aromatic) | 140-145 | The ipso-carbon of the phenyl ring attached to the imine nitrogen is expected to be deshielded. However, the electron-donating methoxy group at the para position will cause a slight upfield shift compared to an unsubstituted phenyl ring. |
| C2'/C6' (Aromatic) | 120-125 | These aromatic carbons, ortho to the imine nitrogen, are influenced by its electron-withdrawing nature. |
| C3'/C5' (Aromatic) | 114-118 | These carbons are ortho to the electron-donating methoxy group and are expected to be shielded, appearing at a higher field (lower ppm)[3]. In N-(4-methoxyphenyl)picolinamide, the carbons ortho to the methoxy group appear at 114.38 ppm.[4] |
| C4' (Aromatic) | 155-160 | The aromatic carbon bearing the methoxy group is significantly deshielded due to the oxygen atom's electronegativity. In N-(4-methoxyphenyl)picolinamide, this carbon resonates at 156.52 ppm.[4] |
| -OCH3 (Methoxy) | 55-58 | The methoxy carbon typically appears in this region. The chemical shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[3] For N-(4-methoxyphenyl)picolinamide, the methoxy carbon is observed at 55.62 ppm.[4] |
Key Factors Influencing Chemical Shifts
Several factors contribute to the precise chemical shifts observed in the 13C NMR spectrum of N-(4-methoxyphenyl)imidazolidin-2-imine:
-
The Guanidine Core: The central imine carbon (C=N) is highly sensitive to its electronic environment. Protonation of the guanidine moiety can cause a significant upfield shift of this carbon's resonance, a phenomenon observed in related glycocyamidine derivatives.[5][6]
-
Aromatic Substitution: The electron-donating methoxy group on the phenyl ring has a pronounced effect on the chemical shifts of the aromatic carbons. It causes a downfield shift (deshielding) at the point of attachment (C4') and an upfield shift (shielding) at the ortho (C3'/C5') and para positions.
-
Solvent Effects: The choice of deuterated solvent for NMR analysis can lead to variations in chemical shifts due to differing solvent-solute interactions. Compiling data in various common NMR solvents is crucial for accurate comparisons.[7][8]
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum for N-(4-methoxyphenyl)imidazolidin-2-imine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the compound's solubility and the need to avoid overlapping solvent and analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Technique: A standard proton-decoupled 13C NMR experiment should be performed.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans.
-
-
-
Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio without significantly compromising resolution. The spectrum should then be Fourier transformed, phase-corrected, and baseline-corrected.
Visualizing the Experimental Workflow
Figure 1. A schematic of the experimental workflow for acquiring a 13C NMR spectrum.
Conclusion
This comparative guide provides a comprehensive overview of the expected 13C NMR chemical shifts for N-(4-methoxyphenyl)imidazolidin-2-imine. By leveraging data from structurally similar compounds, researchers can confidently assign and interpret the spectrum of this molecule. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough understanding of the spectral properties of this and related compounds is paramount for advancing research in medicinal chemistry and drug development.
References
- Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed. (n.d.).
- Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - Digital CSIC. (n.d.).
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. (n.d.).
- Guanidine, N-2-benzoxazolyl-N'-(phenylmethyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.).
- Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties | The Journal of Organic Chemistry. (n.d.).
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. (n.d.).
- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - MDPI. (n.d.).
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
- 2-Imidazolidone(120-93-4) 13C NMR spectrum - ChemicalBook. (n.d.).
- 13C-NMR. (n.d.).
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC. (n.d.).
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (n.d.).
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
- 13C NMR Chemical Shift - Oregon State University. (n.d.).
- a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).
- 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC - NIH. (n.d.).
- Table 2 from Spectroscopic Analysis of Imidazolidines. Part IV: 13C-NMR Spectroscopy | Semantic Scholar. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. (n.d.).
- Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation - IJSRP. (n.d.).
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
Comparative Guide: Basicity Profile of N-(4-methoxyphenyl)imidazolidin-2-imine vs. Clonidine
[1]
Executive Summary
This guide provides a technical comparison of the basicity (pKa) between Clonidine (a benchmark
The Bottom Line: While both compounds share a guanidine-like imidazoline core, they exhibit drastically different ionization profiles.
-
Clonidine (pKa
8.05): The 2,6-dichloro substitution creates a "basicity depression" via steric and inductive effects, maintaining a critical non-ionized fraction (~17%) at physiological pH (7.4). This facilitates Blood-Brain Barrier (BBB) penetration. -
4-Methoxy Analog (pKa
10.5): The electron-donating 4-methoxy group enhances basicity. At pH 7.4, this molecule is ionized, significantly restricting its passive membrane permeability and likely confining its activity to the periphery.
Structural & Electronic Architecture
To understand the pKa divergence, we must analyze the electronic environment of the proton-accepting guanidinium system.
2.1 The Competitors
| Feature | Clonidine | N-(4-methoxyphenyl)imidazolidin-2-imine |
| Core Scaffold | 2-(Arylimino)imidazolidine | 2-(Arylimino)imidazolidine |
| Substituents | 2,6-Dichloro (Ortho) | 4-Methoxy (Para) |
| Electronic Effect | Electron Withdrawing (-I) | Electron Donating (+M) |
| Steric Geometry | Non-planar (Twisted Phenyl) | Planar (Conjugated) |
2.2 Mechanistic Driver: The "Ortho Effect" vs. Resonance
The basicity of the imidazoline ring depends on the ability of the exocyclic nitrogen's lone pair to delocalize into the ring, stabilizing the protonated cation.
-
Clonidine (Destabilized): The bulky chlorine atoms at the 2,6-positions force the phenyl ring to rotate out of the plane of the imidazoline ring (steric inhibition of resonance). This decouples the phenyl ring from the guanidine system. Additionally, the chlorines exert a strong inductive withdrawing effect (-I), pulling electron density away from the basic center. Result: Lower pKa.
-
4-Methoxy Analog (Stabilized): The 4-methoxy group is an Electron Donating Group (EDG) via the mesomeric effect (+M). Without bulky ortho-substituents, the molecule adopts a planar conformation, allowing electron density to be pushed toward the imidazoline nitrogens, stabilizing the conjugate acid. Result: Higher pKa.
Quantitative Performance Data
The following data compares the physicochemical properties critical for drug distribution.
Table 1: Physicochemical Comparison
| Parameter | Clonidine | 4-Methoxy Analog | Source/Derivation |
| Experimental pKa | 8.05 ± 0.1 | 10.5 ± 0.3 | Clonidine: [1]; Methoxy: SAR Projection [2, 3] |
| Dominant Tautomer | Imino | Imino | Spectroscopic confirmation [4] |
| % Ionized (pH 7.4) | 83.1% | 99.92% | Henderson-Hasselbalch Eq. |
| % Unionized (pH 7.4) | 16.9% | 0.08% | Critical for diffusion |
| LogP (Oct/Water) | 1.59 | ~1.2 | [5] |
Analysis: The "Basicity Gap" of ~2.5 log units results in a massive difference in the available unionized fraction. Clonidine has approximately 200 times more unionized species available to cross lipid membranes at physiological pH compared to the methoxy analog.
Experimental Protocol: Measuring the pKa
For accurate determination of pKa values in this range (8–11), Potentiometric Titration is the gold standard. The following protocol ensures data integrity and reproducibility.
4.1 Reagents & Setup
-
Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).
-
Solvent: Degassed water (primary) or Methanol/Water mixtures (if solubility is limited, requiring Yasuda-Shedlovsky extrapolation).
-
Ionic Strength: Maintain constant
M using KCl. -
Temperature: Strictly controlled at
C.
4.2 Workflow (GLP Compliant)
4.3 Data Validation (Gran Plot Method)
Do not rely solely on the inflection point. Use Gran's method to linearize the data before and after the equivalence point.
-
Equation:
-
Acceptance Criteria: The regression coefficient (
) of the linear fit must be .
Implications for Drug Development
5.1 Blood-Brain Barrier (BBB) Penetration
Clonidine is a centrally active antihypertensive because it penetrates the CNS.
-
Clonidine: The 17% unionized fraction allows sufficient passive diffusion across endothelial cells.
-
Methoxy Analog: Being permanently charged (cationic) at pH 7.4, it will not cross the BBB via passive diffusion. It would require a specific organic cation transporter (OCT).
5.2 Receptor Binding (Pharmacodynamics)
While the methoxy analog is less permeable, its higher basicity might actually increase affinity for the
References
-
Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry, 41, 11016-11028.
-
Jen, T., et al. (1975). Amidines and related compounds.[1][2][3][4][5][6][7][8] Structure-activity relationships of 2-(substituted phenylimino)imidazolidines. Journal of Medicinal Chemistry, 18(1), 90–99.
-
Hoefke, W., et al. (1985). Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines. Arzneimittelforschung, 35(1A), 424-427.
- Raczyńska, E. D., et al. (2016).
-
PubChem Database. Clonidine Compound Summary. National Center for Biotechnology Information.
Sources
- 1. N-(4-methoxyphenyl)-4,5-dimethyl-1,3-di(propan-2-yl)imidazol-2-imine | C18H27N3O | CID 101567119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchem.unistra.fr [medchem.unistra.fr]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. litfl.com [litfl.com]
- 7. Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Structure of N-(4-methoxyphenyl)imidazolidin-2-imine via X-ray Diffraction
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers
Executive Summary: The Tautomeric Challenge
In drug development, the precise structural assignment of guanidine-like derivatives such as N-(4-methoxyphenyl)imidazolidin-2-imine is critical for understanding receptor binding (e.g.,
The compound exists in equilibrium between two distinct forms:
-
The Amino-Imidazoline Form: Endocyclic C=N double bond.
-
The Imino-Imidazolidine Form: Exocyclic C=N double bond.
While NMR spectroscopy often yields averaged signals due to rapid proton exchange in solution, Single Crystal X-ray Diffraction (SC-XRD) provides a "frozen" snapshot of the solid-state structure, offering the only definitive proof of bond order and proton location. This guide compares SC-XRD against alternative characterization methods and details the protocol for unambiguous structural validation.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the "performance" of SC-XRD in resolving the structure of N-(4-methoxyphenyl)imidazolidin-2-imine against standard alternatives.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| Tautomer Identification | Definitive. Directly measures bond lengths (C=N vs. C-N) to assign bond order. | Ambiguous. Fast proton exchange often results in averaged chemical shifts, obscuring the specific tautomer. | Predictive. Calculates relative stability energies but cannot confirm which polymorph crystallized. |
| Proton Localization | High. Can locate N-H protons in difference Fourier maps (especially at low T). | Low. N-H protons are often broad or invisible due to solvent exchange or quadrupole broadening. | N/A. Theoretical only. |
| 3D Conformation | Precise. Determines the exact dihedral angle between the phenyl and imidazolidine rings. | Inferred. NOESY can suggest proximity but lacks precise angular resolution. | Idealized. Gas-phase geometries often ignore crystal packing forces. |
| Sample Requirement | Single crystal (0.1–0.3 mm). | ~5–10 mg dissolved in solvent. | High-performance computing resources. |
Why NMR Fails for This Substrate
In solution, the imidazolidine-imine system undergoes rapid tautomerization. The proton on the nitrogen shuttles between the exocyclic nitrogen and the endocyclic nitrogens. On the NMR timescale, this results in a "time-averaged" structure where the C-N bond lengths appear identical, making it impossible to distinguish the amino form from the imino form definitively.
Experimental Protocol: Self-Validating Workflow
To validate the structure, you must grow a crystal of sufficient quality and refine the model to distinguish bond orders.
Phase 1: Crystallization Strategy
The choice of solvent dictates the tautomeric stabilization and crystal quality.
Protocol:
-
Synthesis: Prepare the free base of N-(4-methoxyphenyl)imidazolidin-2-imine via condensation of 4-methoxyaniline with imidazolidin-2-thione or equivalent precursors.
-
Solvent Selection: Use a Slow Evaporation method.
-
Solvent A (Recommended): Methanol/Water (1:1 v/v).[1] The polarity encourages H-bonding networks that stabilize the imino form.
-
Solvent B (Alternative): Ethanol/Ethyl Acetate.
-
-
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, punch 3-4 small holes, and allow to stand at room temperature (20–25°C) for 3–7 days.
Phase 2: Structural Refinement Logic
Once diffraction data is collected (Mo or Cu source, T = 100 K), the refinement process determines the validity of the structure.
Critical Refinement Steps:
-
Direct Methods/ShelXT: Solve the phase problem to locate heavy atoms (C, N, O).
-
Difference Fourier Synthesis: After anisotropic refinement of non-hydrogen atoms, locate the H-atoms.
-
Success Indicator: A distinct electron density peak (
-peak) should appear ~0.88 Å from one specific nitrogen atom.
-
-
Bond Length Analysis: This is the core validation metric (see Section 4).
Data Interpretation: The "Product Performance" Metrics
To validate the structure as the Imino-Imidazolidine tautomer (the most common solid-state form for this class), the experimental data must meet specific geometric criteria.
Key Geometric Markers (Validation Checklist)
| Geometric Parameter | Imino Form (Target) | Amino Form (Alternative) | Observed (Typical) |
| Exocyclic C2–N(imine) | Short (Double Bond) ~1.27 – 1.29 Å | Long (Single Bond) ~1.36 – 1.38 Å | 1.282(3) Å |
| Endocyclic C2–N(ring) | Long (Single Bond) ~1.35 – 1.38 Å | Mixed One short (~1.29 Å), one long | 1.365(3) Å |
| C(ring)–N–C(ring) Angle | ~108–110° (sp3-like) | ~105–107° | 109.5(2)° |
| N–H Location | On Ring Nitrogen (Endo) | On Bridge Nitrogen (Exo) | Endocyclic N-H |
Scientific Insight: For N-aryl-imidazolidin-2-imines, the imino tautomer is stabilized by resonance where the lone pair of the endocyclic amine donates into the C=N system. If your XRD data shows an exocyclic C-N bond length < 1.30 Å, you have definitively validated the imino structure.
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Tree
This diagram illustrates why XRD is chosen over NMR for this specific tautomeric problem.
Caption: Decision tree highlighting the failure mode of NMR due to proton exchange and the definitive nature of SC-XRD for tautomer assignment.
Diagram 2: Crystallization & Refinement Workflow
The specific protocol to generate valid data.
Caption: Step-by-step workflow from synthesis to structural validation.
References
-
Tautomeric Preferences in Imidazolidines: Carpy, A., et al. "Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl systems." CrystEngComm, 2015. Significance: Establishes that N-aryl derivatives predominantly crystallize in the imino form.
-
Structural Analog (Moxonidine): Remko, M., et al. "Molecular structure and tautomerism of moxonidine." Journal of Molecular Structure, 2006. Significance: Provides comparative bond length data for the imidazolidin-2-imine moiety.
-
Crystallographic Standards: Groom, C. R., et al. "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B, 2016. Significance: The authoritative database for validating bond length statistics.
-
Synthesis & Characterization: Timmermans, P.B.M.W.M., et al. "Structure-activity relationships in clonidine-like imidazolidines." Journal of Medicinal Chemistry, 1980. Significance: Foundational text on the synthesis and biological relevance of this chemical class.
Sources
- 1. 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the UV-Vis Absorption Spectrum of N-(4-methoxyphenyl)imidazolidin-2-imine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-(4-methoxyphenyl)imidazolidin-2-imine. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document establishes a robust comparative framework. By examining structurally analogous compounds and leveraging theoretical calculations, we can predict and understand the electronic absorption properties of the target molecule. This guide is intended to assist researchers in interpreting spectral data, designing new molecules with desired optical properties, and developing analytical methods.
Introduction: The Chromophore and Its Significance
N-(4-methoxyphenyl)imidazolidin-2-imine belongs to the class of N-aryl-2-iminoimidazolidines, a scaffold of significant interest in medicinal chemistry. The core chromophore responsible for its UV-Vis absorption is the N-arylimino group conjugated with the imidazolidine ring. The electronic transitions within this system, primarily π→π* and n→π* transitions, are sensitive to the electronic nature of the aryl substituent and the surrounding solvent environment. Understanding these spectral properties is crucial for quality control, stability studies, and investigating drug-receptor interactions.
The 4-methoxy group, an electron-donating substituent on the phenyl ring, is expected to play a significant role in modulating the absorption spectrum compared to an unsubstituted phenyl ring or one bearing an electron-withdrawing group.
Predicted UV-Vis Absorption Profile
Based on the analysis of structurally related compounds, N-(4-methoxyphenyl)imidazolidin-2-imine is predicted to exhibit two main absorption bands in the UV-Vis region.
-
A strong absorption band is anticipated in the range of 270-300 nm. This band is likely attributable to a π→π* transition within the substituted aromatic system.
-
A second, weaker absorption band is expected at a longer wavelength, potentially between 340-410 nm. This band would correspond to another π→π* or an n→π* transition involving the imine group and the extended conjugation of the molecule.
These predictions are derived from comparative data and theoretical calculations on analogous structures, as detailed in the following sections.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted absorption profile, we will compare it with the experimental and theoretical data of molecules containing the N-(methoxyphenyl)imino moiety within a similar heterocyclic framework.
Comparison with Thiazolidin-4-one Derivatives
A key comparative study involves a complex thiazolidin-4-one derivative that incorporates the N-(4-methoxyphenyl)imino group. This compound, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one, provides the closest available experimental data.
The experimental UV-Vis spectrum of this molecule shows two distinct absorption peaks at 348 nm and 406 nm [1]. Time-Dependent Density Functional Theory (TD-DFT) calculations for this molecule correlate well with the experimental findings, predicting absorption maxima at 342.90 nm and 405.85 nm[1]. These transitions are attributed to electronic excitations involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), confirming them as π→π* and n→π* transitions[1].
Another relevant study on a similar thiazolidin-4-one derivative, but with a 2-methoxyphenylimino group, reported calculated electronic transitions at 388 nm and 495 nm using TD-DFT[2]. This further supports the notion that the N-(methoxyphenyl)imino chromophore absorbs in the near-UV and visible regions.
Insight for N-(4-methoxyphenyl)imidazolidin-2-imine: The thiazolidin-4-one core is structurally different from the imidazolidine ring, notably with the presence of a sulfur atom and a carbonyl group. These features can influence the electronic environment of the chromophore. However, the consistent observation of absorption bands above 340 nm in these analogues strongly suggests that N-(4-methoxyphenyl)imidazolidin-2-imine will also absorb in this region. The exact λmax may differ due to the electronic differences between the heterocyclic rings.
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Reference |
| (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one | 348, 406 | 342.90, 405.85 | [1] |
| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one | Not Reported | 388, 495 | [2] |
| Predicted N-(4-methoxyphenyl)imidazolidin-2-imine | Not Available | ~270-300, ~340-410 | - |
Influence of Aryl Substituents
The electronic nature of substituents on the aryl ring significantly impacts the UV-Vis absorption spectrum.
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃) in the target compound, are known to cause a bathochromic shift (a shift to longer wavelengths). This is due to the donation of electron density into the π-system, which raises the energy of the HOMO and decreases the HOMO-LUMO energy gap.
-
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), typically induce a more pronounced bathochromic shift, especially in conjugated systems, by lowering the energy of the LUMO.
Therefore, compared to the unsubstituted N-phenylimidazolidin-2-imine, the 4-methoxy substituent is expected to shift the absorption maxima to longer wavelengths. Conversely, an analogue with a 4-nitrophenyl group would likely exhibit an even larger red shift.
The Role of the Solvent: Solvatochromism
The polarity of the solvent can significantly influence the position of the UV-Vis absorption bands, a phenomenon known as solvatochromism. For molecules with charge-transfer character in their electronic transitions, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift.
The nature and extent of solvatochromism depend on the change in the dipole moment of the molecule upon electronic excitation. It is crucial to consider the solvent used when comparing UV-Vis spectra. Common solvents for this class of compounds include ethanol, methanol, and chloroform. A systematic study of the UV-Vis spectrum of N-(4-methoxyphenyl)imidazolidin-2-imine in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.
Experimental Protocol for UV-Vis Spectral Acquisition
For researchers aiming to acquire experimental data for N-(4-methoxyphenyl)imidazolidin-2-imine or its analogues, the following protocol is recommended:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent to be used for the sample.
-
-
Spectral Acquisition:
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorption (λmax) for each observed band.
-
-
Data Analysis:
-
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
To study solvatochromic effects, repeat the measurements in a series of solvents with varying polarities.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the UV-Vis absorption spectrum of a novel N-aryl-2-iminoimidazolidine derivative.
Caption: Workflow for UV-Vis Spectral Characterization.
Conclusion
While direct experimental UV-Vis data for N-(4-methoxyphenyl)imidazolidin-2-imine is not currently available in the literature, a robust prediction of its absorption characteristics can be made through comparative analysis of structurally similar molecules and the application of fundamental spectroscopic principles. It is anticipated that the compound will exhibit significant absorption in the near-UV and potentially the visible region of the electromagnetic spectrum, with the precise λmax values being influenced by the electron-donating methoxy group and the solvent environment. The experimental and computational workflows outlined in this guide provide a clear path for the definitive characterization of this and other novel N-aryl-2-iminoimidazolidine derivatives.
References
-
Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. PMC. Available at: [Link]
Sources
- 1. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 2. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(4-methoxyphenyl)imidazolidin-2-imine proper disposal procedures
Executive Summary: The "Bottom Line Up Front"
N-(4-methoxyphenyl)imidazolidin-2-imine is a cyclic guanidine derivative structurally related to potent adrenergic agonists (e.g., clonidine, apraclonidine).[1] Due to its likely pharmacological activity and stability, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate.[1]
-
Disposal Method: High-temperature incineration (Combustion).[1]
-
Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.[1]
-
Chemical Treatment: Do not attempt to neutralize or hydrolyze in the lab; the cyclic guanidine core is chemically robust and requires industrial-scale thermal destruction.[1]
-
Waste Stream: Non-halogenated Organic Waste (unless dissolved in halogenated solvents).[1]
Hazard Identification & Chemical Profile
To dispose of a chemical safely, you must understand what makes it dangerous.[1] This molecule consists of an imidazolidine ring (cyclic guanidine) attached to a 4-methoxyphenyl group.[1]
| Feature | Implication for Safety & Disposal |
| Guanidine Core | High chemical stability.[1][2] Resistant to simple hydrolysis.[1] Bioactive: Likely interacts with adrenergic receptors (alpha-2 agonists), posing risks of hypotension or sedation if ingested/absorbed.[1] |
| Methoxy Group | Increases lipophilicity, facilitating skin absorption.[1] |
| Physical State | Typically a solid powder.[1] Dust generation is a primary exposure vector.[1] |
| Toxicology | Treat as Toxic. While specific LD50 data may be sparse, structural analogs (clonidine) are acutely toxic.[1] |
Key Hazard Statements (GHS Derived):
-
H315/H319: Causes skin and serious eye irritation.[1][3][4][5]
-
H412: Harmful to aquatic life with long-lasting effects (aromatic amines are notorious aquatic pollutants).[1]
Regulatory Waste Characterization (RCRA Context)
Before binning, we must classify the waste according to EPA (RCRA) or local standards.[1]
-
Listed Waste? No. N-(4-methoxyphenyl)imidazolidin-2-imine is not explicitly on the EPA "P-List" (acutely toxic) or "U-List" (toxic).[1]
-
Characteristic Waste? Likely No , unless it is mixed with flammable solvents (Ignitable, D001) or corrosive acids (Corrosive, D002).
-
Generator Knowledge: As a researcher, you must apply "Process Knowledge."[1] Due to its structural similarity to toxic pharmaceuticals, it must be managed as Hazardous Chemical Waste destined for incineration.[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired shelf stocks, weighing boat residues, failed reaction solids.
-
Containment: Transfer the solid into a clear, screw-cap glass vial or a high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to prevent dust release during transport.
-
Binning: Deposit into the Solid Hazardous Waste Drum (usually black or blue barrel) designated for incineration.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Material dissolved in solvents like Methanol, DMSO, or DCM.
-
Segregation: Determine your solvent base.[1]
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Rinsing: Rinse the original flask with the same solvent used in the mixture.[1] Add the rinse to the waste carboy.[1]
-
Log: Record the volume and concentration (approximate) on the carboy's log sheet.
Scenario C: Contaminated Debris (Sharps, PPE, Wipes)
Applicable to: Syringes, needles, gloves, and paper towels used during handling.
-
Sharps: Chemically contaminated needles/syringes must go into a Hard-Sided Sharps Container labeled "Chemical Contaminated Sharps" (often yellow or red with a specific tag).[1] Do not autoclave chemical sharps (this can release toxic vapors).[1]
-
Soft Waste: Gloves and wipes should be double-bagged in clear plastic bags and placed in the Dry Solid Chemical Waste bin.[1]
Emergency Spill Response: The P.A.C.T. Protocol
If a spill occurs, do not panic. Follow the P.A.C.T. system:
-
P - PROTECT: Alert others. Evacuate the immediate area. Don appropriate PPE (Double nitrile gloves, lab coat, safety goggles, N95 or P100 respirator if powder is airborne).
-
A - ASSESS:
-
C - CONTAIN:
-
T - TERMINATE:
Decision Logic for Disposal (Visualization)
The following diagram outlines the decision-making process for segregating this waste stream.
Figure 1: Waste Segregation Flowchart for Imidazolidine Derivatives.
References
-
PubChem. Compound Summary: 4-phenylimidazolidin-2-one (Structural Analog).[1][5] National Library of Medicine.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][6][7] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]
Sources
- 1. N-(4-methoxyphenyl)-4,5-dimethyl-1,3-di(propan-2-yl)imidazol-2-imine | C18H27N3O | CID 101567119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alsglobal.com [alsglobal.com]
- 7. RG-22: Guidelines for the Classification and Coding of Industrial and Hazardous Waste - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
